3-Formyl-5-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
3-formyl-5-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNZBKQRRYJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390179 | |
| Record name | 3-Formyl-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842971-74-8 | |
| Record name | 3-Formyl-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-5-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Formyl-5-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a modular fashion, detailing the preparation of the indole core, followed by functional group manipulations to yield the target molecule. This document includes detailed experimental protocols, quantitative data summaries, and schematic diagrams to facilitate understanding and replication in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-stage process. The overall strategy involves the initial construction of a substituted indole-2-carboxylate ester via the Fischer indole synthesis. This is followed by the hydrolysis of the ester to the corresponding carboxylic acid. The final stage involves the regioselective formylation of the indole ring at the C-3 position using the Vilsmeier-Haack reaction.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate
The Fischer indole synthesis is a robust method for the preparation of the indole core.[1][2] This procedure is adapted from established protocols for similar indole-2-carboxylates.[3]
Reaction:
p-Tolylhydrazine hydrochloride + Ethyl pyruvate → Ethyl 5-methyl-1H-indole-2-carboxylate
Procedure:
-
To a stirred solution of p-tolylhydrazine hydrochloride (1 equivalent) in absolute ethanol, add ethyl pyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.
-
Cool the reaction mixture and introduce a catalytic amount of a Brønsted acid (e.g., sulfuric acid or polyphosphoric acid).[2]
-
Heat the mixture again to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Starting Materials | p-Tolylhydrazine hydrochloride, Ethyl pyruvate |
| Solvent | Absolute Ethanol |
| Catalyst | Sulfuric acid or Polyphosphoric acid |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours (total) |
| Typical Yield | 70-85% |
Stage 2: Hydrolysis of Ethyl 5-methyl-1H-indole-2-carboxylate
The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure.[4]
Reaction:
Ethyl 5-methyl-1H-indole-2-carboxylate → 5-methyl-1H-indole-2-carboxylic acid
Procedure:
-
Suspend ethyl 5-methyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
-
The precipitated 5-methyl-1H-indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried.
| Parameter | Value |
| Starting Material | Ethyl 5-methyl-1H-indole-2-carboxylate |
| Reagent | Sodium Hydroxide |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-95% |
Stage 3: Vilsmeier-Haack Formylation of 5-methyl-1H-indole-2-carboxylic acid
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like indoles.[5][6] The formylation is expected to occur at the electron-rich C-3 position.
Reaction:
5-methyl-1H-indole-2-carboxylic acid → this compound
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-2 equivalents) to the chilled DMF with stirring to form the Vilsmeier reagent. The addition should be done cautiously as the reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 5-methyl-1H-indole-2-carboxylic acid (1 equivalent) in DMF dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Basify the mixture with a cold aqueous solution of sodium hydroxide to a pH of 9-10.
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization.
| Parameter | Value |
| Starting Material | 5-methyl-1H-indole-2-carboxylic acid |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to 60 °C |
| Reaction Time | 3-5 hours |
| Typical Yield | 60-75% |
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.
Caption: Logical workflow of the synthesis of the target compound.
Concluding Remarks
The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. The individual steps utilize well-established and high-yielding reactions. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel indole derivatives for various applications in drug discovery and materials science. Careful optimization of reaction conditions may be necessary to achieve the desired purity and yield in a specific laboratory setting.
References
An In-Depth Technical Guide to the Physicochemical Properties of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-5-methyl-1H-indole-2-carboxylic acid is a member of the indole-2-carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry.[1][2][3] Derivatives of indole-2-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of enzymes such as HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO).[1][2] The presence of a formyl group at the 3-position and a methyl group at the 5-position of the indole ring suggests potential for diverse chemical modifications and biological interactions. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed, illustrative experimental protocols for its synthesis and characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 203.19 g/mol | --INVALID-LINK-- |
| XLogP3-AA (Predicted) | 1.7 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Exact Mass | 203.058243 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 203.058243 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 76.4 Ų | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols
Due to the limited availability of specific experimental procedures for this compound, the following protocols are illustrative and based on established synthetic and analytical methodologies for related indole derivatives.
Synthesis of this compound
The synthesis of the target compound can be envisaged as a three-step process, beginning with the formation of the indole scaffold, followed by formylation and subsequent hydrolysis.
Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)
This step involves the acid-catalyzed reaction of p-tolylhydrazine hydrochloride with ethyl pyruvate.
-
Materials: p-tolylhydrazine hydrochloride, ethyl pyruvate, concentrated sulfuric acid, ethanol.
-
Procedure:
-
A solution of p-tolylhydrazine hydrochloride in ethanol is prepared in a round-bottom flask.
-
An equimolar amount of ethyl pyruvate is added to the solution.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product is precipitated by the addition of water.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich indoles at the 3-position.[4][5][6]
-
Materials: Ethyl 5-methyl-1H-indole-2-carboxylate, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide solution.
-
Procedure:
-
In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
A solution of ethyl 5-methyl-1H-indole-2-carboxylate in DMF is then added dropwise to the Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the slow addition of ice-cold water, followed by neutralization with a sodium hydroxide solution.
-
The product precipitates and is collected by filtration, washed with water, and dried.
-
Step 3: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Materials: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
The ethyl ester is dissolved in a mixture of ethanol and water.
-
An excess of sodium hydroxide is added, and the mixture is heated to reflux for several hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with cold water, and dried.
-
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the aldehydic proton (around 9-10 ppm), aromatic protons on the indole ring, a singlet for the methyl group (around 2.4 ppm), a broad singlet for the N-H proton of the indole, and a broad singlet for the carboxylic acid proton (often >10 ppm).
-
¹³C NMR: Characteristic signals for the carboxylic carbon (around 165-185 ppm), the aldehyde carbonyl carbon (around 190 ppm), and carbons of the indole ring and the methyl group are expected.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the different functional groups:
-
A broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹).
-
A C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).
-
A C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹).
-
An N-H stretching band for the indole ring (around 3300-3500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 203.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like formic acid) would be used. The purity is determined by the peak area of the main component relative to the total peak area.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or involvement in signaling pathways has been reported for this compound, the indole-2-carboxylic acid scaffold is known to be a pharmacophore for various enzyme inhibitors. For instance, derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase and IDO1/TDO.[1][2]
The following diagram illustrates a hypothetical signaling pathway where an indole-2-carboxylic acid derivative acts as a kinase inhibitor, a common mechanism of action for many small molecule drugs. This is a generalized representation and is not based on experimental data for the specific compound .
In this hypothetical pathway, the binding of an external signal activates a receptor tyrosine kinase, initiating a phosphorylation cascade involving a downstream kinase. This kinase then phosphorylates a substrate protein, leading to a cellular response. This compound, acting as a hypothetical inhibitor, would bind to the downstream kinase, preventing the phosphorylation of its substrate and thereby blocking the signaling pathway. This illustrates a potential mechanism through which this class of compounds could exert a therapeutic effect.
Conclusion
This compound is a molecule with potential for further investigation in the field of medicinal chemistry, given the established biological activities of related indole-2-carboxylic acid derivatives. This guide provides a summary of its known physicochemical properties and presents illustrative experimental protocols for its synthesis and characterization. The provided synthetic and analytical workflows, along with the hypothetical signaling pathway, offer a framework for researchers interested in exploring the therapeutic potential of this and similar compounds. Further experimental studies are warranted to determine the precise physicochemical properties and biological activities of this specific molecule.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to 3-Formyl-5-methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
CAS Number: 842971-74-8
Molecular Formula: C₁₁H₉NO₃
Molecular Weight: 203.19 g/mol
Chemical Structure:
InChI: InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
SMILES: CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O
Physicochemical and Spectral Data (Predicted and Analogous Compounds)
| Parameter | Value / Expected Range | Data Source |
| Molecular Weight | 203.19 | Calculated |
| XlogP3 | 1.9 | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| ¹H NMR (DMSO-d₆, ppm) | δ 11.0-13.0 (br s, 1H, COOH), 9.5-10.5 (s, 1H, CHO), 7.0-8.0 (m, 3H, Ar-H), 2.3-2.5 (s, 3H, CH₃) | Analogous Compounds |
| ¹³C NMR (DMSO-d₆, ppm) | δ 185-195 (CHO), 160-170 (COOH), 110-140 (Ar-C), 20-25 (CH₃) | Analogous Compounds |
| IR (cm⁻¹) | 3200-3400 (N-H), 2500-3300 (O-H), 1680-1720 (C=O, acid), 1650-1680 (C=O, aldehyde) | Analogous Compounds |
| Mass Spectrometry | [M-H]⁻ at m/z 202.05 | Predicted |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the Vilsmeier-Haack formylation of a suitable indole precursor followed by hydrolysis of the resulting ester.
Proposed Synthetic Pathway
Biological activity of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid derivatives
An In-depth Technical Guide to the Biological Activity of 3-Formyl-5-methyl-1H-indole-2-carboxylic Acid Derivatives
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of this compound, in particular, have emerged as a versatile class of molecules. The strategic placement of the formyl, methyl, and carboxylic acid groups on the indole ring provides a unique electronic and structural framework, making it an excellent starting point for the synthesis of novel therapeutic agents. These derivatives have been extensively investigated for various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, aimed at researchers and professionals in the field of drug discovery and development.
Synthetic Strategies
The synthesis of indole-2-carboxylic acid derivatives often begins with foundational reactions like the Fischer indole synthesis.[3][4][5] Specific functionalization, such as the introduction of the formyl group at the C3 position, is commonly achieved through electrophilic substitution reactions like the Vilsmeier-Haack formylation, which utilizes a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][6] Subsequent modifications, such as the Knoevenagel condensation, allow for the introduction of diverse substituents at the formyl position, leading to a wide range of derivatives.[3][7] Further derivatization of the carboxylic acid at the C2 position via esterification or amidation expands the chemical diversity and allows for the fine-tuning of pharmacological properties.[1][8]
Caption: General workflow for synthesis and screening of indole derivatives.
Biological Activities and Data
Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of these indole derivatives against a range of human cancer cell lines.[7][8] A notable derivative, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, has shown significant antimitotic activity at submicromolar concentrations.[7] The mechanism of action for some of these compounds involves the induction of DNA damage and subsequent apoptosis.[7] Another series of 1H-indole-2-carboxylic acid derivatives has been developed as inhibitors of the 14-3-3η protein, a target for liver cancer therapy, demonstrating G1-S phase cell cycle arrest.[9]
Table 1: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 3a * | MCF-7 (Breast) | IC₅₀ | < 1 µM (approx.) | [7] |
| 3a * | HCT116 (Colon) | IC₅₀ | < 1 µM (approx.) | [7] |
| 3a * | HepG2 (Hepatoma) | IC₅₀ | < 1 µM (approx.) | [7] |
| C11 | Bel-7402 (Liver) | IC₅₀ | 0.89 ± 0.05 µM | [9] |
| C11 | SMMC-7721 (Liver) | IC₅₀ | 1.12 ± 0.08 µM | [9] |
| C11 | Hep G2 (Liver) | IC₅₀ | 1.25 ± 0.11 µM | [9] |
| 4e | MCF-7 (Breast) | IC₅₀ | 2 µM (average) | [8] |
| 4e | A549 (Lung) | IC₅₀ | 2 µM (average) | [8] |
| 4e | HCT116 (Colon) | IC₅₀ | 2 µM (average) | [8] |
*Structure: 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester
Caption: Proposed mechanism of anticancer action via DNA damage.
Antimicrobial and Antibiofilm Activity
The indole framework is a well-established pharmacophore in antimicrobial drug discovery.[1][10] Derivatives incorporating moieties like thiazole, benzimidazole, or triazoles have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][11] Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MIC) below 1 µg/mL.[11] These compounds have also demonstrated excellent antibiofilm activity, which is crucial for combating persistent infections.[11]
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound ID | Target Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| 3ao | S. aureus ATCC 25923 | MIC | < 1 | [11] |
| 3ao | S. aureus ATCC 43300 (MRSA) | MIC | < 1 | [11] |
| 3aq | S. aureus ATCC 25923 | MIC | < 1 | [11] |
| 3aq | S. aureus ATCC 43300 (MRSA) | MIC | < 1 | [11] |
| 3aa | S. aureus ATCC 43300 (MRSA) | MIC | 3.9 | [11] |
| 3ag | M. smegmatis | MIC | 3.9 | [11] |
| 3ag | C. albicans ATCC 10231 | MIC | 3.9 | [11] |
| Amine Derivative * | Photogenic Bacteria | MIC | 250 | [12][13] |
*Structure: (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and indole derivatives have been explored as potential anti-inflammatory agents.[2][14] The primary mechanism evaluated is the inhibition of protein (albumin) denaturation, a well-documented cause of inflammation.[6][15] Nitro-derivatives of related 3-formyl flavonols have shown significant inhibition of protein denaturation (91%), comparable to the standard drug Diclofenac sodium (93%).[6] Certain indoline derivatives also show excellent activity, with IC₅₀ values for protein denaturation inhibition as low as 60.7 µg/mL.[15]
Table 3: Anti-inflammatory Activity of Indole and Related Derivatives
| Compound ID | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Nitro-derivatives * | In vitro protein denaturation | % Inhibition | 91% | [6] |
| 4b (Indoline) | In vitro protein denaturation | IC₅₀ | 60.7 µg/mL | [15] |
| 4a (Indoline) | In vitro protein denaturation | IC₅₀ | 62.2 µg/mL | [15] |
| 13b | LPS-induced NO production | Inhibition | Potent | [14][16] |
| Diclofenac Sodium | In vitro protein denaturation | IC₅₀ | 54.2 µg/mL | [15] |
*Structure: 3-formyl, 7-flavonol nitro-derivatives
Antiviral Activity (HIV-1 Integrase Inhibition)
Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[17][18] The indole core and the C2 carboxyl group are crucial for chelating the two Mg²⁺ ions within the active site of the integrase enzyme.[17][18] Structural optimizations, such as introducing long-chain substituents at the C3 position, have led to derivatives with significantly enhanced inhibitory effects, with IC₅₀ values as low as 0.13 µM.[17][18]
Table 4: HIV-1 Integrase Inhibitory Activity
| Compound ID | Assay | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 20a | Integrase Strand Transfer | IC₅₀ | 0.13 | [17][18] |
| 17b | Integrase Strand Transfer | IC₅₀ | 0.39 | [17] |
| 20b | Integrase Strand Transfer | IC₅₀ | 0.64 | [17] |
| RAL (Raltegravir) | Integrase Strand Transfer | IC₅₀ | 0.06 |[17] |
Structure-Activity Relationships (SAR)
The biological activity of these indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
-
C2 Position : A free carboxylic acid at the C2 position is often crucial for activity, particularly for HIV-1 integrase inhibition where it chelates magnesium ions.[17][18] In other cases, forming amides or esters can modulate potency and selectivity, for instance, as CB1 receptor allosteric modulators.[19][20]
-
C3 Position : The formyl group at C3 is a key synthetic handle. Introducing long-chain or aromatic groups at this position can significantly improve interactions with hydrophobic pockets in target enzymes, as seen with HIV-1 integrase inhibitors.[17][18]
-
C5 Position : Substitution at the C5 position with electron-withdrawing groups like chloro or fluoro can enhance potency for CB1 receptor modulation.[19][20] The methyl group in the parent scaffold also plays a role in modulating the electronic properties and binding interactions.
-
N1 Position (Indole NH) : A free N-H group is often considered essential for antibacterial activity, potentially by acting as a hydrogen bond donor.[1]
Caption: Key structure-activity relationships for the indole scaffold.
Experimental Protocols
Anticancer Activity: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition : After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
-
Inoculum Preparation : Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution : The test compounds are serially diluted (two-fold) in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation : Each well is inoculated with the prepared microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Inhibition of Albumin Denaturation
This in vitro assay assesses the ability of a compound to prevent the heat-induced denaturation of protein.[6][15]
-
Reaction Mixture Preparation : The reaction mixture consists of the test compound at various concentrations (e.g., 10-500 µg/mL), 1% aqueous solution of bovine serum albumin (BSA) or fresh hen's egg albumin, and phosphate-buffered saline (PBS, pH 6.4).
-
Incubation : The mixture is incubated at 37°C for 20 minutes.
-
Heat-Induced Denaturation : Denaturation is induced by heating the mixture at 70°C in a water bath for 10-15 minutes.
-
Cooling and Measurement : After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Data Analysis : The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. Diclofenac sodium is typically used as the reference standard drug. The IC₅₀ value is determined from the dose-response curve.[15]
References
- 1. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. scirp.org [scirp.org]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
This whitepaper provides a detailed overview of the expected spectroscopic data for 3-Formyl-5-methyl-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the identification and characterization of this indole derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic values and general experimental protocols based on established chemical principles and data from analogous structures.
Molecular Structure
Chemical Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol IUPAC Name: this compound
The structure consists of an indole core, which is a bicyclic aromatic heterocycle, substituted with a carboxylic acid group at position 2, a formyl group at position 3, and a methyl group at position 5.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~11.8 | s | 1H | N-H |
| ~10.2 | s | 1H | -CHO |
| ~8.0 | s | 1H | H-4 |
| ~7.4 | d | 1H | H-6 |
| ~7.1 | d | 1H | H-7 |
| ~2.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | -CHO |
| ~165.0 | -COOH |
| ~140.0 | C-7a |
| ~135.0 | C-3a |
| ~132.0 | C-5 |
| ~128.0 | C-2 |
| ~125.0 | C-6 |
| ~122.0 | C-4 |
| ~115.0 | C-3 |
| ~112.0 | C-7 |
| ~21.0 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Medium | N-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[1][2] |
| ~1680 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Adduct | Predicted CCS (Ų) |
| 204.06552 | [M+H]⁺ | 140.4[3] |
| 226.04746 | [M+Na]⁺ | 151.4[3] |
| 202.05096 | [M-H]⁻ | 142.3[3] |
CCS: Collision Cross Section. Data predicted using computational methods.[3]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar indole derivatives.
Synthesis: Vilsmeier-Haack Formylation
A common method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction.
Materials:
-
5-methyl-1H-indole-2-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 5-methyl-1H-indole-2-carboxylic acid in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is then quenched by carefully pouring it over ice and neutralizing with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[4]
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the sample over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.
-
Parameters: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Caption: Correlation of functional groups in this compound with their expected spectroscopic signals.
References
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, indole-2-carboxylic acid has emerged as a particularly versatile scaffold, transitioning from a subject of early synthetic exploration to a key component in the development of modern therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and foundational chemistry of indole-2-carboxylic acid and its derivatives, offering detailed experimental protocols for its classical syntheses and a survey of its biological evaluation from its early days to its contemporary applications.
The Dawn of Indole-2-Carboxylic Acid: Early Synthesis and Discovery
The history of indole-2-carboxylic acid is intrinsically linked to the pioneering work of late 19th-century chemists who first unlocked the secrets of the indole nucleus. Two classical methods, the Fischer indole synthesis and the Reissert indole synthesis, stand as the foundational pillars for the creation of this important molecule.
The Fischer Indole Synthesis (1883)
First described by Emil Fischer and F. Jourdan in 1883, the Fischer indole synthesis is a venerable and highly adaptable method for constructing the indole ring.[1][2] The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3] In the context of indole-2-carboxylic acid, the reaction utilizes pyruvic acid as the keto-acid component.[4]
The initial report by Fischer and Jourdan on the synthesis of 1-methylindole-2-carboxylic acid from pyruvic acid 1-methylphenylhydrazone noted a very low yield of only 5%.[5] This early quantitative data underscores the challenges faced by the pioneers of organic synthesis.
Caption: Fischer Indole Synthesis Workflow.
This protocol is a generalized representation based on the principles of the Fischer indole synthesis.
-
Formation of the Phenylhydrazone:
-
Equimolar amounts of phenylhydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
The mixture is stirred at room temperature or gently warmed to facilitate the condensation reaction, forming the phenylhydrazone intermediate. This can often be done in situ without isolation.
-
-
Cyclization:
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The precipitated crude product is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
The Reissert Indole Synthesis (1897)
Fourteen years after Fischer's discovery, Arnold Reissert reported another elegant method for indole synthesis.[6][7] The Reissert indole synthesis involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate to yield indole-2-carboxylic acid.[6][8]
Caption: Reissert Indole Synthesis Workflow.
The following detailed protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for reproducible experimental methods.[4]
A. Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 19.5 g (0.5 gram atom) of potassium in 300 ml of absolute ethanol.
-
Heat the mixture on a steam bath until all the potassium has dissolved.
-
Cool the solution to room temperature and add a mixture of 68.5 g (0.5 mole) of o-nitrotoluene and 73 g (0.5 mole) of diethyl oxalate dropwise with stirring over a period of 1 hour.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Collect the precipitated yellow potassium salt by filtration and wash it with two 50-ml portions of absolute ethanol, followed by two 50-ml portions of anhydrous ether.
-
Dry the salt in a vacuum desiccator over sulfuric acid. The yield is 68-75 g (50-55%).
B. Ethyl Indole-2-carboxylate
-
Place 30 g (0.109 mole) of the potassium salt in a 400-ml hydrogenation bottle and dissolve it in 200 ml of glacial acetic acid.
-
Add 0.20 g of platinum catalyst.
-
Hydrogenate the mixture in a Parr low-pressure hydrogenation apparatus at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases.
-
Remove the catalyst by filtration and wash it with glacial acetic acid.
-
Place the filtrate in a 4-liter beaker and add 3 liters of water slowly with stirring to precipitate the product.
-
Collect the yellow solid by filtration, wash it with five 100-ml portions of water, and dry it over calcium chloride in a desiccator. The yield is 11.3–11.7 g (41–44% based on o-nitrotoluene) of ethyl indole-2-carboxylate with a melting point of 122.5–124°C.
C. Indole-2-carboxylic Acid
-
Hydrolyze the ethyl indole-2-carboxylate by refluxing with an excess of aqueous or alcoholic sodium or potassium hydroxide.
-
After the hydrolysis is complete, cool the solution and acidify it with a mineral acid (e.g., HCl) to precipitate the indole-2-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Early Biological Investigations: The Quest for Auxin Activity
In the early 20th century, the field of plant biology was revolutionized by the discovery of auxins, a class of plant hormones that regulate growth and development. The primary and most potent auxin was identified as indole-3-acetic acid (IAA).[9] Given the structural similarity, it was natural for researchers to investigate whether indole-2-carboxylic acid also possessed auxin-like activity.
However, studies conducted in the mid to late 20th century demonstrated that indole-2-carboxylic acid is inactive as an auxin.[10] For instance, research on corn roots showed that while indole-3-acetic acid inhibited root elongation and caused an increase in the pH of the surrounding medium, indole-2-carboxylic acid had no effect on either growth or pH.[10] This lack of activity highlighted the stringent structural requirements for auxin function, where the position of the carboxylic acid side chain is critical.
The Auxin Signaling Pathway: Why Indole-2-Carboxylic Acid is Inactive
The molecular basis for the inactivity of indole-2-carboxylic acid as an auxin lies in its inability to properly interact with the auxin receptor complex. The auxin signaling pathway involves the binding of IAA to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF-type E3 ubiquitin ligase complex.[9][11] This binding event leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.
Caption: Simplified Auxin Signaling Pathway.
Modern Renaissance: Indole-2-Carboxylic Acid Derivatives in Drug Discovery
For much of the 20th century, indole-2-carboxylic acid remained a chemical curiosity with limited biological applications. However, the advent of high-throughput screening and rational drug design has led to a resurgence of interest in this scaffold. In recent years, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of various therapeutic targets.
A prominent example is the discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[12][13][14] These compounds have shown remarkable potency in inhibiting the viral enzyme responsible for integrating the viral genome into the host cell's DNA.
Quantitative Data for Modern Indole-2-Carboxylic Acid Derivatives
The following table summarizes the inhibitory activity of some recently developed indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound | Target | IC50 (µM) | Reference |
| Derivative 20a | HIV-1 Integrase | 0.13 | [12] |
| Derivative 17a | HIV-1 Integrase | 3.11 | [14] |
| Parent Compound 1 | HIV-1 Integrase | 32.37 | [14] |
Conclusion
The journey of indole-2-carboxylic acid from its 19th-century origins to its current status as a privileged scaffold in drug discovery is a testament to the enduring power of organic synthesis and the continuous evolution of our understanding of molecular interactions. The foundational work of chemists like Fischer and Reissert laid the groundwork for future generations to explore the chemical space around the indole nucleus. While early biological investigations into its auxin activity proved unfruitful, this very lack of activity provided valuable insights into the structure-activity relationships of plant hormones. Today, indole-2-carboxylic acid and its derivatives are at the forefront of research into novel therapeutics, demonstrating that even the oldest of molecules can find new life in the quest to address pressing medical needs. This guide serves as a comprehensive resource for researchers looking to understand the rich history and leverage the synthetic versatility of this remarkable compound.
References
- 1. Fischer indole synthesis [ouci.dntb.gov.ua]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Biological Activities of Indoleacetylamino Acids and Their Use as Auxins in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert_indole_synthesis [chemeurope.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 10. Auxin action on proton influx in corn roots and its correlation with growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 13. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Potential Therapeutic Targets of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of indole-2-carboxylic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide explores the potential therapeutic targets of a specific, yet under-investigated derivative, 3-Formyl-5-methyl-1H-indole-2-carboxylic acid. Due to the limited direct research on this compound, this document extrapolates potential targets and mechanisms of action based on structurally related indole-2-carboxylic acids and indole-3-carboxaldehydes. The information presented herein is intended to guide future research and drug discovery efforts by highlighting promising therapeutic avenues for this class of molecules. Potential targets discussed include enzymes and receptors implicated in cancer, viral infections, and inflammatory diseases.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with significant therapeutic applications. The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The title compound, this compound, possesses three key structural features: the indole core, a carboxylic acid at position 2, and a formyl group at position 3. This unique combination of functional groups suggests the potential for interactions with a diverse range of biological targets. This guide will delve into the potential therapeutic targets for which this structural motif has shown promise, supported by data from related compounds.
Potential Therapeutic Targets
Based on the biological activities of structurally similar indole-2-carboxylic acid and indole-3-carboxaldehyde derivatives, several key therapeutic targets can be proposed for this compound.
Cancer
The indole scaffold is a common feature in many anticancer agents. For indole-2-carboxylic acid derivatives, several targets have been identified:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are crucial in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion. Inhibition of IDO1 and TDO can restore anti-tumor immunity. Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of these enzymes.
-
14-3-3η Protein: This protein is involved in various signaling pathways that regulate cell proliferation and apoptosis. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer.
-
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): These kinases are key regulators of cell cycle and proliferation, and their dysregulation is common in many cancers. Indole-2-carboxamide derivatives have been synthesized as dual inhibitors of EGFR and CDK2.
-
Receptor Tyrosine Kinases (RTKs) (e.g., VEGFR, PDGFR): These receptors are critical for angiogenesis and tumor growth. Indole derivatives have been developed as inhibitors of these kinases for the treatment of glioblastoma.
Viral Infections
-
HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV) by catalyzing the integration of the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase strand transfer activity. The carboxylic acid moiety is crucial for chelating with magnesium ions in the active site of the enzyme.
Inflammatory and Metabolic Diseases
-
Cysteinyl Leukotriene Receptor 1 (CysLT1): This receptor is involved in the inflammatory pathways of diseases like asthma. 3-substituted 1H-indole-2-carboxylic acid derivatives have been discovered as selective CysLT1 antagonists.
-
Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine and xanthine to uric acid, and its overactivity is associated with gout. Isatin-indole-3-carboxaldehyde hybrids have been shown to inhibit xanthine oxidase.
-
Aryl Hydrocarbon Receptor (AhR): Indole-3-carboxaldehyde, a metabolite of tryptophan, is a ligand for AhR and plays a role in intestinal immune homeostasis and has shown protective effects in a murine model of metabolic syndrome.
Neurological Disorders
-
Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. Thiosemicarbazone derivatives of indole-3-carboxaldehyde have been investigated for their anticholinesterase activity.
-
Cannabinoid Receptor 1 (CB1): This receptor is a key component of the endocannabinoid system and is involved in various physiological processes. Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor.
Quantitative Data
The following tables summarize the inhibitory activities of various indole-2-carboxylic acid and indole-3-carboxaldehyde derivatives against their respective targets. It is important to note that these are for related compounds and not for this compound itself.
Table 1: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1 | 1.17 (for compound 9o-1) | |
| TDO | 1.55 (for compound 9o-1) | ||
| 1H-indole-2-carboxylic acid derivatives | 14-3-3η | - (Affinity reported) | |
| Indole-2-carboxamide derivatives | CDK2 | 0.011 - 0.034 | |
| 3-arylthio- and 3-aroyl-1H-indole derivatives | Tubulin Polymerization | 0.150 - 0.350 (for MCF-7 cells) |
Table 2: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | 0.13 - 6.85 | |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 |
Table 3: Activity of Indole Derivatives Against Other Targets
| Compound Class | Target | IC50 (µM) | Reference |
| 3-substituted 1H-indole-2-carboxylic acid (17k) | CysLT1 | 0.0059 | |
| Isatin-indole-3-carboxaldehyde hybrids (A19) | Xanthine Oxidase | 0.37 | |
| Indole-3-carboxyaldehyde thiosemicarbazones | Acetylcholinesterase | - (% inhibition reported) |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of targeting the aforementioned proteins
An In-Depth Technical Guide to 3-Formyl-5-methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, a plausible synthetic route, and potential biological significance.
Core Chemical Information
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| InChIKey | BMVNZBKQRRYJSV-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O | [1] |
| Molecular Formula | C11H9NO3 | [1] |
| Molecular Weight | 203.19 g/mol | [2] |
| Monoisotopic Mass | 203.05824 Da | [1] |
| Predicted XlogP | 1.7 | [1] |
| CAS Number | 842971-74-8 | [3] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving the formylation of a suitable indole precursor followed by the hydrolysis of the resulting ester. A well-established method for the formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Vilsmeier-Haack Formylation of Ethyl 5-methyl-1H-indole-2-carboxylate
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C to form the Vilsmeier reagent.
-
Reaction: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution. The product, ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
-
Reaction: Suspend the purified ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the ester, typically monitored by TLC.[4]
-
Work-up: After cooling the reaction mixture to room temperature, acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The desired product, this compound, will precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively available in the public domain, the indole-2-carboxylic acid scaffold is a recognized pharmacophore present in numerous biologically active molecules. Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of various enzymes and as antagonists for cellular receptors.
Notably, substituted indole-2-carboxylic acid derivatives have been discovered as selective antagonists of the cysteinyl-leukotriene 1 (CysLT1) receptor.[4] CysLT1 is a G-protein coupled receptor involved in the inflammatory cascade, particularly in asthma and allergic rhinitis. Antagonism of this receptor can block the pro-inflammatory effects of cysteinyl-leukotrienes.
Furthermore, other indole derivatives, specifically benzo[g]indol-3-carboxylates, have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[5] This enzyme is a key player in the production of prostaglandin E2, a mediator of inflammation and pain.
Given these precedents, it is plausible that this compound could be investigated as a modulator of inflammatory pathways. The following diagram illustrates a potential workflow for screening this compound for such activities.
This workflow outlines the synthesis of the target compound, followed by its purification and characterization. The purified compound can then be subjected to a battery of in vitro assays to determine its biological activity profile. Promising hits from these initial screens would then proceed to further validation and lead optimization studies.
Conclusion
This compound is a molecule with potential for further investigation in the field of drug discovery. The synthetic route is accessible through established organic chemistry reactions. Based on the activities of structurally related compounds, this molecule warrants exploration as a potential modulator of inflammatory pathways. This guide provides a foundational resource for researchers interested in synthesizing and evaluating the biological properties of this and similar indole derivatives.
References
- 1. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 842971-74-8 [chemicalbook.com]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
The Resurgence of Indole Alkaloids: A Technical Guide to Their Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Indole alkaloids, a vast and structurally diverse class of natural products, have long been a cornerstone of medicinal chemistry. Their intricate molecular architectures and potent biological activities have led to the development of numerous clinically significant drugs.[1][2] This technical guide provides an in-depth review of recent advancements in the field, focusing on the anticancer, antimicrobial, and neuroprotective properties of these remarkable compounds. It offers a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.
Anticancer Activity of Indole Alkaloids
Indole alkaloids exhibit a broad spectrum of anticancer activities, operating through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[3] Notably, the vinca alkaloids, vinblastine and vincristine, are widely used in chemotherapy.[2] Recent research continues to uncover novel indole alkaloids with potent cytotoxic effects against various cancer cell lines.[4]
Quantitative Anticancer Activity Data
The cytotoxic effects of indole alkaloids are commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative indole alkaloids against various cancer cell lines.
| Indole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| 3α-acetonyltabersonine | HL-60 (Human promyelocytic leukemia) | 0.2 | [5] |
| 3α-acetonyltabersonine | SMMC-7721 (Human liver cancer) | 0.3 | [5] |
| 3α-acetonyltabersonine | A549 (Human lung cancer) | 0.4 | [5] |
| 3α-acetonyltabersonine | MCF-7 (Human breast cancer) | 0.6 | [5] |
| 3α-acetonyltabersonine | SW480 (Human colon cancer) | 0.5 | [5] |
| Flavopereirine | SW480 (Colorectal) | 15.33 | [4] |
| Flavopereirine | SW620 (Colorectal) | 10.52 | [4] |
| Flavopereirine | DLD1 (Colorectal) | 10.76 | [4] |
| Flavopereirine | HCT116 (Colorectal) | 8.15 | [4] |
| Flavopereirine | HT29 (Colorectal) | 9.58 | [4] |
| Mukonal | SK-BR-3 (Breast cancer) | 7.5 | [4] |
| Mukonal | MDA-MB-231 (Breast cancer) | 7.5 | [4] |
| 9-Hydroxycanthin-6-one | A2780 (Ovarian cancer) | 17.4 | [4] |
| 9-Hydroxycanthin-6-one | SKOV3 (Ovarian cancer) | 13.8 | [4] |
| 9-Hydroxycanthin-6-one | OVCAR-3 (Ovarian cancer) | 18.8 | [4] |
| Dregamine Derivative K-453 | HCT116 (Colorectal cancer) | 32.22 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Indole alkaloid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the indole alkaloid from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 72 hours).[9]
-
MTT Addition: After incubation, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[9] Incubate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][9] Measure the absorbance at 492 nm or 590 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the alkaloid.
Antimicrobial Activity of Indole Alkaloids
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole alkaloids have emerged as a promising source, exhibiting activity against a range of pathogenic bacteria and fungi.[10] Their mechanisms of action are diverse and include the inhibition of efflux pumps, biofilm formation, and essential bacterial enzymes.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of indole alkaloids is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Indole Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Tris(1H-indol-3-yl)methylium | Staphylococcus aureus | 1-16 | [10] |
| Tris(1H-indol-3-yl)methylium | Corynebacterium diphtheriae | 1-16 | [10] |
| Tris(1H-indol-3-yl)methylium | Streptococcus pyogenes | 1-16 | [10] |
| Indolo(2,1b)quinazoline-6,12-dione | Gram-positive bacteria | Potent | [10] |
| Indolo(2,1b)quinazoline-6,12-dione | Gram-negative bacteria | Potent | [10] |
| Monoterpene Indole Alkaloid Derivative 1 | Helicobacter pylori | 10-20 µM | [11] |
| Monoterpene Indole Alkaloid Derivative 2 | Helicobacter pylori | 10-20 µM | [11] |
| Monoterpene Indole Alkaloid Derivative 3 | Helicobacter pylori | 10-20 µM | [11] |
| Monoterpene Indole Alkaloid Derivative 6 | Helicobacter pylori | 10-20 µM | [11] |
| Vobasinyl-iboga bisindole alkaloid | Helicobacter pylori | 10-20 µM | [11] |
| Indole Diketopiperazine 3b | Staphylococcus aureus | 0.39-1.56 | [12] |
| Indole Diketopiperazine 3b | Bacillus subtilis | 0.39-1.56 | [12] |
| Indole Diketopiperazine 3b | Pseudomonas aeruginosa | 0.39-1.56 | [12] |
| Indole Diketopiperazine 3b | Escherichia coli | 0.39-1.56 | [12] |
| Indole Diketopiperazine 3c | Staphylococcus aureus | 0.39-1.56 | [12] |
| Indole Diketopiperazine 3c | Bacillus subtilis | 0.39-1.56 | [12] |
| Indole Diketopiperazine 3c | Pseudomonas aeruginosa | 0.39-1.56 | [12] |
| Indole Diketopiperazine 3c | Escherichia coli | 0.39-1.56 | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[13][14]
Materials:
-
Sterile 96-well microtiter plates[13]
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Indole alkaloid stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline
-
Nephelometer
Procedure:
-
Inoculum Preparation: From a pure overnight culture, suspend 3-4 colonies in sterile saline.[14] Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a nephelometer.[14] This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Dispense 100 µL of broth into all wells of the microtiter plate.[13] Add 100 µL of the indole alkaloid stock solution (at twice the highest desired concentration) to the first column of wells.[13] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column.[13] Discard the final 100 µL from the tenth column.[13]
-
Inoculation: Inoculate each well (except for the sterility control) with 5 µL of the standardized bacterial inoculum.[13]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Neuroprotective Effects of Indole Alkaloids
Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge. Indole and β-carboline alkaloids have demonstrated promising neuroprotective and cognitive-enhancing properties.[16] Their mechanisms of action often involve the inhibition of key enzymes like cholinesterases and monoamine oxidase (MAO), as well as antioxidant effects.
Quantitative Neuroprotective Activity Data
The neuroprotective activity of indole alkaloids can be assessed through various assays, including enzyme inhibition and cell viability studies.
| Indole Alkaloid | Target/Assay | IC50/Result | Reference |
| Nauclediol | Acetylcholinesterase (AChE) | 15.429 µM | [17][18] |
| Nauclediol | Butyrylcholinesterase (BChE) | 8.756 µM | [17][18] |
| Nauclediol | Aβ-(1-42)-induced cytotoxicity in SH-SY5Y cells | Increased cell viability by 33.28% to 64.87% at 0.1 to 10 µM | [17] |
| Brevianamide K | LPS-induced neuroinflammation in BV2 microglia and RAW264.7 macrophages | Significant anti-inflammatory activity | [19] |
| Indole-phenolic compounds | H2O2-induced oxidative stress in SH-SY5Y cells | Significant increase in cell viability | [20] |
| Indole-phenolic compounds | Aβ(25-35)-induced cytotoxicity in SH-SY5Y cells | Significant increase in cell viability | [20] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a powerful tool for studying the interaction of compounds with specific receptors.[21]
Materials:
-
Receptor preparation (e.g., cell membranes or tissue homogenates)
-
Radioligand (a radioactive molecule that binds to the target receptor)
-
Unlabeled indole alkaloid
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes.[22] Resuspend and wash the pellet before final resuspension in the assay buffer.[22]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled indole alkaloid.[23]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[22]
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the free radioligand.[23] Wash the filters with ice-cold buffer.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.[22]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value of the indole alkaloid can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.[22]
Key Signaling Pathways and Experimental Workflows
Inhibition of Bacterial Efflux Pumps
A significant mechanism of antimicrobial resistance is the active efflux of antibiotics by bacterial pumps.[24] Certain indole alkaloids can inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[25] Reserpine is a well-known example of an indole alkaloid that acts as an efflux pump inhibitor.[24]
Caption: Mechanism of efflux pump inhibition by indole alkaloids.
Targeting the MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation and apoptosis, and its dysregulation is a hallmark of many cancers.[26] Several indole alkaloids have been shown to exert their anticancer effects by modulating this pathway.[26]
Caption: Indole alkaloids targeting the MAPK signaling pathway.
General Workflow for Isolation and Characterization
The discovery of novel indole alkaloids relies on a systematic workflow involving extraction, fractionation, isolation, and structural elucidation.[27][28]
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. protocols.io [protocols.io]
- 16. Substituted β-carboline - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Neuroinflammatory Effects of Prenylated Indole Alkaloids from the Antarctic Fungus Aspergillus sp. Strain SF-7367 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. jabonline.in [jabonline.in]
- 25. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of 3-Formyl-5-methyl-1H-indole-2-carboxylic Acid: A Synthetic Intermediate Awaiting Biological Exploration
A comprehensive review of publicly available scientific literature reveals that a defined mechanism of action for 3-Formyl-5-methyl-1H-indole-2-carboxylic acid has not been established. This compound is consistently characterized as a synthetic intermediate or building block used in the creation of more complex molecules with potential therapeutic properties. As such, there is a notable absence of data regarding its specific biological targets, signaling pathway interactions, and quantitative measures of activity (e.g., IC50, Ki).
While a direct mechanism of action for the title compound is not documented, the indole-2-carboxylic acid scaffold, of which it is a derivative, is a recognized pharmacophore present in a variety of biologically active compounds. Research into more complex molecules incorporating this core structure has identified several distinct mechanisms of action, offering a speculative glimpse into potential, yet unproven, avenues of investigation for this compound itself or its derivatives.
The Indole-2-Carboxylic Acid Scaffold in Drug Discovery
The indole-2-carboxylic acid moiety is a key structural feature in compounds designed to interact with a range of biological targets. Its prevalence in medicinal chemistry underscores the versatility of the indole ring system in establishing interactions with proteins. The following sections detail the established biological activities of more complex derivatives, which are synthesized from intermediates like this compound.
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism
A series of 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor.[1] Cysteinyl leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. Antagonism of the CysLT1 receptor can lead to bronchodilation and a reduction in inflammatory responses.
HIV-1 Integrase Inhibition
Certain indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2] By blocking the strand transfer step of integration, these compounds can prevent the insertion of the viral genome into the host cell's DNA, thereby halting viral replication. The indole-2-carboxylic acid scaffold can serve as a crucial component for binding within the active site of the integrase enzyme.
NMDA Receptor Antagonism
Derivatives of indole-2-carboxylate have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine recognition site.[3] The NMDA receptor is a glutamate-gated ion channel involved in synaptic plasticity and neuronal communication. Antagonism at the glycine site can modulate receptor activity, a mechanism of interest for conditions involving excessive NMDA receptor activation, such as neurodegenerative disorders.
Synthetic Utility of this compound
The primary documented role of this compound is in organic synthesis. The presence of three reactive sites—the carboxylic acid, the formyl group, and the indole nitrogen—makes it a versatile precursor for generating a library of more complex indole derivatives.
Future Directions
The lack of data on the specific biological activity of this compound suggests that it has primarily been viewed through the lens of a synthetic tool. Future research could involve high-throughput screening of this and similar simple indole derivatives to identify potential biological targets. Such studies would be the first step in determining if this compound has any intrinsic biological activity or if its value is solely as a precursor in the synthesis of more elaborate molecules.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is accomplished via a robust three-step sequence starting from 4-methylaniline. The key transformations involve a Japp-Klingemann reaction followed by a Fischer indole synthesis to construct the indole core, a Vilsmeier-Haack reaction for C3-formylation, and a final ester hydrolysis to yield the target carboxylic acid.
Overall Synthetic Scheme
The synthetic pathway is outlined below, detailing the transformation from the starting aniline to the final product.
Caption: Three-step synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the typical reagents, conditions, and expected yields for each step of the synthesis. Yields are based on analogous transformations reported in the literature.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |
| 1 | Japp-Klingemann / Fischer Indole Synthesis | 4-Methylaniline | NaNO₂, HCl, Ethyl 2-methylacetoacetate, H₂SO₄ | Water, Ethanol | 0 to 78 | 4 | ~75 |
| 2 | Vilsmeier-Haack Formylation | Ethyl 5-methyl-1H-indole-2-carboxylate | POCl₃, DMF | Dichloromethane | 0 to 40 | 3 | ~90 |
| 3 | Ester Hydrolysis | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | KOH | Ethanol, Water | 80 | 2 | ~95 |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate
This step combines the Japp-Klingemann reaction to form a hydrazone, followed by an acid-catalyzed Fischer indole synthesis to create the indole ring.
Materials:
-
4-Methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-methylacetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Ice
Procedure:
-
Diazotization:
-
In a 500 mL beaker, dissolve 4-methylaniline (0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 20 mL of water) dropwise, keeping the temperature below 5 °C. Stir for 15 minutes after the addition is complete.
-
-
Japp-Klingemann Coupling:
-
In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol (200 mL).
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the ethanolic solution with vigorous stirring.
-
Allow the mixture to stand in the cold for 30 minutes. A yellow-orange solid, the hydrazone intermediate, will precipitate.
-
Filter the crude hydrazone, wash with cold water, and air dry.
-
-
Fischer Indole Cyclization:
-
Prepare a solution of concentrated H₂SO₄ (10 mL) in absolute ethanol (90 mL) and cool it.
-
Add the crude hydrazone to this acidic solution and reflux the mixture for 2-3 hours.
-
After cooling, pour the reaction mixture into a large volume of ice water (500 mL).
-
The product, Ethyl 5-methyl-1H-indole-2-carboxylate, will precipitate.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain a pure crystalline solid.
-
Step 2: Vilsmeier-Haack Formylation of Ethyl 5-methyl-1H-indole-2-carboxylate
This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.
Materials:
-
Ethyl 5-methyl-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium Acetate solution (saturated)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 eq.) to anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve Ethyl 5-methyl-1H-indole-2-carboxylate (1 eq.) in anhydrous DCM.
-
Add this solution dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of a cold, saturated sodium acetate solution.
-
Stir the mixture vigorously for 1 hour until the intermediate iminium salt is fully hydrolyzed.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product, Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.
-
Purify the product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) or recrystallization from ethanol.
-
Caption: Mechanism of the Vilsmeier-Haack formylation.
Step 3: Alkaline Hydrolysis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric Acid (2M)
Procedure:
-
Saponification:
-
Dissolve the starting ester (1 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add potassium hydroxide (3-4 eq.) to the solution.
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
-
Acidification and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. The product will precipitate as a solid.
-
Stir the suspension in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash with copious amounts of cold water to remove salts, and dry under vacuum.
-
The final product, this compound, can be further purified by recrystallization if necessary.
-
Application Notes and Protocols: The Strategic Use of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid in Synthetic and Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Specifically, indoles bearing both a carboxylic acid at the C2 position and a formyl group at the C3 position, such as 3-Formyl-5-methyl-1H-indole-2-carboxylic acid, are highly valuable intermediates. These bifunctional molecules offer versatile synthetic handles for the construction of complex heterocyclic systems and the development of novel therapeutic agents. This document provides an overview of the synthesis and potential applications of this compound, including detailed experimental protocols and a discussion of its role in drug discovery.
It is important to clarify a common misconception regarding the Fischer indole synthesis. This powerful reaction is employed to construct the indole ring system from arylhydrazines and carbonyl compounds.[3] Therefore, this compound is a product of a synthetic sequence that may involve an initial Fischer indole synthesis to generate the core 5-methyl-1H-indole-2-carboxylic acid scaffold, which is subsequently functionalized, rather than being a starting material for the Fischer indole synthesis itself.
Synthesis of this compound
The synthesis of this target molecule can be envisioned as a two-stage process: first, the construction of the 5-methyl-1H-indole-2-carboxylic acid core, followed by the introduction of the formyl group at the C3 position.
Stage 1: Synthesis of the Indole Core via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for preparing substituted indoles. To obtain the 5-methyl-1H-indole-2-carboxylic acid ester, one would typically start with 4-methylphenylhydrazine and an ester of pyruvic acid.[4]
Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add sodium acetate (1.1 equivalents) and stir for 15 minutes. To this solution, add ethyl pyruvate (1 equivalent) dropwise at room temperature. Stir the reaction mixture for 2-3 hours until a precipitate (the hydrazone) is formed.
-
Cyclization (Fischer Indolization): The formed hydrazone can be isolated or used directly. To the reaction mixture, add a catalytic amount of a Brønsted or Lewis acid, such as polyphosphoric acid (PPA) or zinc chloride.[3] Heat the mixture to reflux (typically 80-100 °C) for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate out. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield ethyl 5-methyl-1H-indole-2-carboxylate.
Stage 2: Formylation of the Indole Ring
The introduction of a formyl group at the C3 position of the indole ring can be effectively achieved using the Vilsmeier-Haack reaction.[5][6]
Experimental Protocol: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and cool it in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.
-
Hydrolysis and Work-up: Pour the reaction mixture onto crushed ice and basify with a cold aqueous sodium hydroxide solution to pH 9-10. The product will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.
Stage 3: Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Saponification: Suspend ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to pH 2-3. The carboxylic acid will precipitate.
-
Purification: Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum to yield this compound.
Applications in Medicinal Chemistry and Drug Discovery
Indole-2-carboxylic acid and 3-formylindole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[7][8] The title compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
1. Anticancer Agents:
Many indole derivatives have shown potent anticancer activity by targeting various biological pathways, including tubulin polymerization and protein kinases.[7] The 3-formyl group can be condensed with active methylene compounds to generate Michael acceptors or used in reductive amination reactions to introduce diverse side chains, leading to the discovery of novel anticancer agents.
Table 1: Illustrative Anticancer Activity of Indole-2-Carboxamide Derivatives
| Compound ID | Modification from Core | Target Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| IDA-01 | Amide with benzylamine | A549 (Lung Cancer) | 2.66[7] |
| IDA-02 | Amide with adamantylamine | H37Rv (M. tb) | 0.32[9] |
| IDA-03 | Amide with piperidinophenethylamine | MCF-7 (Breast Cancer) | 0.83[7] |
2. Antiviral Agents (e.g., HIV Inhibitors):
Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[10] The carboxylic acid and the indole nitrogen can chelate with magnesium ions in the active site of the integrase enzyme, while the rest of the molecule can be modified to enhance binding affinity and antiviral potency.[10]
Table 2: Illustrative Anti-HIV-1 Integrase Activity of Indole-2-Carboxylic Acid Derivatives
| Compound ID | Substitution Pattern | IC₅₀ (µM) |
|---|---|---|
| HIVI-01 | 6-bromo-indole-2-carboxylic acid | 32.37[10] |
| HIVI-02 | 6-(phenylamino)-indole-2-carboxylic acid | 3.11[10] |
3. Cannabinoid Receptor Modulators:
Indole-2-carboxamides are a well-established class of allosteric modulators for the cannabinoid CB1 receptor.[11][12] The 3-formyl group of the title compound can be a precursor to the C3-alkyl chains that are often crucial for potent allosteric modulation.
Experimental Protocol: Synthesis of an Indole-2-carboxamide Derivative
-
Amide Coupling: Dissolve this compound (1 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir for 10 minutes, then add the desired amine (e.g., 4-(piperidin-1-yl)phenethylamine) (1 equivalent).
-
Reaction and Work-up: Stir the reaction at room temperature overnight. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired indole-2-carboxamide.
Visualizations
Diagram 1: Fischer Indole Synthesis Workflow
Caption: Workflow for the synthesis of the indole core.
Diagram 2: Functionalization Pathway
Caption: Synthetic pathway and subsequent applications.
Diagram 3: General Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway.
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While not a substrate for the Fischer indole synthesis, its own synthesis relies on classical organic reactions, including the Fischer indole synthesis for its core structure, followed by Vilsmeier-Haack formylation. Its dual functionality allows for the creation of diverse libraries of compounds with significant potential in various therapeutic areas, including oncology, virology, and neurology. The protocols and data presented herein provide a framework for researchers to utilize this important intermediate in their drug discovery and development efforts.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 8. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid in Drug Design: A Detailed Overview for Researchers
Introduction: 3-Formyl-5-methyl-1H-indole-2-carboxylic acid is a versatile heterocyclic building block with significant potential in drug discovery and development. Its unique structural features, comprising an indole core, a reactive formyl group at the 3-position, a carboxylic acid at the 2-position, and a methyl group at the 5-position, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the design of novel therapeutics.
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The strategic placement of the formyl and carboxylic acid groups on this core in this compound allows for a multitude of chemical transformations, enabling the exploration of vast chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Application Notes
This compound serves as a key intermediate in the synthesis of compounds targeting a variety of therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions. The reactivity of the formyl and carboxylic acid moieties allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
1. Kinase Inhibitors in Oncology:
The indole scaffold is a common feature in many kinase inhibitors. The 3-formyl group of this compound can be utilized to construct derivatives that target the ATP-binding site of various kinases. For instance, condensation of the formyl group with active methylene compounds can lead to the formation of α,β-unsaturated carbonyl derivatives, which can act as Michael acceptors and form covalent bonds with cysteine residues in the kinase active site. Furthermore, the carboxylic acid can be converted to a variety of amides, which can form crucial hydrogen bond interactions within the kinase hinge region. The 5-methyl group can provide beneficial hydrophobic interactions in specific kinase pockets, enhancing potency and selectivity.
2. Antiviral Agents:
Derivatives of indole-2-carboxylic acid have shown promise as antiviral agents, particularly as inhibitors of viral enzymes such as integrase and polymerase.[1] The core structure of this compound can be elaborated to mimic the natural substrates of these enzymes. The formyl group can be transformed into various heterocyclic systems or used to introduce side chains that can interact with the active site of the viral protein. The carboxylic acid is often crucial for chelating divalent metal ions, such as Mg2+, which are essential for the catalytic activity of many viral enzymes.[1]
3. Anti-inflammatory Agents:
The indole nucleus is also found in several anti-inflammatory drugs. This compound can serve as a starting point for the synthesis of novel anti-inflammatory agents, such as inhibitors of cyclooxygenase (COX) enzymes or modulators of inflammatory signaling pathways. The carboxylic acid moiety is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The formyl group can be derivatized to introduce functionalities that enhance the anti-inflammatory activity and improve the safety profile.
Quantitative Data Summary
The following table summarizes representative quantitative data for compounds derived from analogous 3-formyl-indole-2-carboxylic acid scaffolds, highlighting their potential in various therapeutic areas. It is important to note that the specific activity of derivatives of this compound would need to be determined experimentally.
| Compound Class | Target | Key Structural Feature Derived from 3-Formyl Group | Representative IC50/Activity | Reference |
| Indole-2-carboxamides | EGFR/CDK2 | Amide linkage from carboxylic acid | IC50 = 11 nM - 34 nM (CDK2) | [2] |
| Indole-2-carboxylate derivatives | HIV-1 Integrase | Elaborated side chain from 3-position | IC50 = 3.11 μM | [1] |
| Indole-2-carboxylate derivatives | Influenza A Virus | Varied substituents at the 3-position | IC50 = 7.53 μmol/L | [3] |
| Thiazolidinone-indole hybrids | Anticancer (various cell lines) | Knoevenagel condensation product | Submicromolar activity | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
This protocol describes the synthesis of the ethyl ester of the title compound, a common precursor for further derivatization. The key step is the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate.
Materials:
-
Ethyl 5-methyl-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-methyl-1H-indole-2-carboxylate in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ to an equal molar amount of anhydrous DMF at 0 °C. Stir the mixture for 30 minutes at 0 °C.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of the indole ester while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
This protocol details the reaction of the 3-formyl group with an active methylene compound, a common strategy to introduce structural diversity.
Materials:
-
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate and a slight molar excess of the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.
Protocol 3: Amide Coupling of the Carboxylic Acid Moiety
This protocol describes the conversion of the carboxylic acid to an amide, a key transformation for targeting many biological macromolecules. This requires prior hydrolysis of the ester.
Part A: Hydrolysis of the Ethyl Ester
-
Dissolve ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate in a mixture of ethanol and 1M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
Part B: Amide Bond Formation
-
In a dry flask under a nitrogen atmosphere, dissolve this compound, the desired amine (1.1 equivalents), and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by silica gel column chromatography or recrystallization.
Visualizations
References
Application Notes and Protocols: Formylation of 5-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formylation of 5-methyl-1H-indole-2-carboxylic acid, a critical transformation in the synthesis of various biologically active compounds. The primary method described is the Vilsmeier-Haack reaction, a reliable and widely used technique for the C3-formylation of indoles.[1][2]
Introduction
Formylation of the indole nucleus, particularly at the C3 position, yields indole-3-carboxaldehyde derivatives that are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] The Vilsmeier-Haack reaction is a classic and efficient method for this purpose, employing a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] This electrophilic reagent attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous work-up.[1][2]
While alternative methods for indole formylation exist, such as those using milder reagents, the Vilsmeier-Haack reaction remains a preferred method due to its high yields and applicability to a wide range of indole substrates.[1][3]
Reaction Scheme
Caption: General reaction scheme for the formylation of 5-methyl-1H-indole-2-carboxylic acid.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of indole derivatives.[1][4][5]
Materials:
-
5-methyl-1H-indole-2-carboxylic acid
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) (optional, as a solvent)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (e.g., 1 M or as needed for neutralization)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Equipment:
-
Two-necked or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice-salt bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (3 equivalents).
-
If using a co-solvent, add anhydrous DCM.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 5-methyl-1H-indole-2-carboxylic acid (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the starting material is not consumed at room temperature.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cold aqueous NaOH solution or saturated NaHCO₃ solution until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 5-methyl-3-formyl-1H-indole-2-carboxylic acid can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.
-
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes for Vilsmeier-Haack Formylation of Indole Derivatives.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 22.5 (3-formyl) | [1] |
Note: The yield for the formylation of 5-methyl-1H-indole-2-carboxylic acid is expected to be high, analogous to that of 5-methylindole.
Table 2: Troubleshooting Common Issues in Indole Formylation.
| Problem | Potential Cause | Recommended Solution | Reference |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Monitor by TLC. | [5] |
| Moisture in reagents/solvents | Use anhydrous solvents and freshly distilled reagents. Conduct the reaction under an inert atmosphere. | [5] | |
| Formation of Byproducts | High reaction temperature | Perform the reaction at the lowest effective temperature. | [5] |
| Inappropriate work-up | Quench the reaction with ice-cold water or saturated sodium bicarbonate solution. | [5] | |
| Difficulty in Purification | Similar polarities of product and impurities | Utilize column chromatography with a carefully selected solvent gradient or consider recrystallization. | [5] |
Visualization of Experimental Workflow
Caption: Workflow for the formylation of 5-methyl-1H-indole-2-carboxylic acid.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents are required; ensure they are properly dried before use.
-
The reaction should be carried out under an inert atmosphere to prevent the ingress of moisture.
-
The quenching and neutralization steps can be exothermic; perform them slowly and with adequate cooling.
References
HPLC purification method for 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
An Application Note on the Purification of 3-Formyl-5-methyl-1H-indole-2-carboxylic Acid Using Preparative High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound, a key intermediate in pharmaceutical synthesis. The described protocol provides a scalable and efficient methodology for isolating the target compound with high purity. The method utilizes a C18 stationary phase with a methanol and acidified water mobile phase, ensuring good peak shape and resolution. This document provides the complete experimental protocol, data presentation in tabular format, and a graphical representation of the workflow.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely utilized as building blocks in the development of new therapeutic agents. Specifically, substituted indole-2-carboxylic acids serve as important scaffolds in drug discovery. The purity of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This note describes a preparative HPLC method developed for the effective purification of this compound from reaction mixtures and impurities.
Experimental Protocols
This section provides a detailed methodology for the analytical and preparative HPLC purification of the target compound.
Materials and Reagents
-
Solvents: HPLC grade methanol (MeOH) and water were used.
-
Acid Modifier: Formic acid (FA), 99% purity.
-
Sample: Crude this compound, synthesized in-house.
-
Equipment: An HPLC system equipped with a UV-Vis detector and a fraction collector. For method development, an analytical system was used, which was then scaled up to a preparative system.
Analytical Method Development
The initial method development was performed on an analytical scale to determine the optimal separation conditions.
-
Sample Preparation: A stock solution of the crude sample was prepared by dissolving 1 mg of the material in 1 mL of methanol.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program: A linear gradient was run to scout for the elution time of the target compound.
-
Preparative Scale-Up Method
Based on the analytical results, the method was scaled up for preparative purification.
-
Sample Preparation: 500 mg of the crude product was dissolved in 10 mL of methanol. The solution was filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 x 20 mm, 10 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 2 mL.
-
Gradient Program: An optimized, shallower gradient was employed based on the analytical run to maximize resolution around the target peak.
-
Post-Purification Processing
-
Fraction Analysis: The purity of the collected fractions containing the target compound was assessed using the analytical HPLC method.
-
Solvent Evaporation: Pure fractions were pooled, and the methanol was removed under reduced pressure using a rotary evaporator.
-
Lyophilization: The remaining aqueous solution was flash-frozen and lyophilized to yield the purified this compound as a solid.
Data Presentation
The chromatographic conditions and results are summarized in the tables below for clear comparison.
Table 1: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% FA; B: MeOH + 0.1% FA |
| Flow Rate | 1.0 mL/min |
| Gradient | 30-90% B over 20 min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Retention Time (RT) | ~12.5 min (for the target compound) |
Table 2: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 x 20 mm, 10 µm |
| Mobile Phase | A: H₂O + 0.1% FA; B: MeOH + 0.1% FA |
| Flow Rate | 20 mL/min |
| Gradient | 50-75% B over 25 min |
| Detection Wavelength | 280 nm |
| Sample Loading | 100 mg per injection |
| Purity Achieved | >98% |
| Recovery | ~85% |
Visualization of Experimental Workflow
The logical flow of the purification process, from initial method development to the final isolated product, is depicted in the diagram below.
Caption: Workflow for HPLC purification of this compound.
Conclusion
The reverse-phase HPLC method detailed in this application note provides an effective and scalable solution for the purification of this compound. By employing a C18 column with a methanol/water gradient modified with formic acid, it is possible to achieve high purity (>98%) and good recovery (~85%) of the target compound. This protocol is well-suited for researchers and chemists in the pharmaceutical industry who require high-purity indole intermediates for their drug development pipelines.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3-formyl-5-methyl-1H-indole-2-carboxylic acid, a versatile scaffold for the development of novel bioactive compounds. This document outlines detailed protocols for the synthesis of various derivatives and their subsequent evaluation in key biological assays. The information presented is intended to facilitate the discovery and development of new therapeutic agents.
Overview of Derivatization Strategies
The this compound core possesses three key functional groups amenable to chemical modification: the carboxylic acid at the C2 position, the formyl group at the C3 position, and the indole nitrogen. This allows for a diverse range of derivatives to be synthesized, including Schiff bases, amides, and chalcones, each with the potential for unique biological activities.
Experimental Protocols for Derivatization
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography or recrystallization. Characterization of synthesized compounds should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Synthesis of Schiff Base Derivatives via Condensation Reaction
Schiff bases are synthesized by the condensation of the 3-formyl group with various primary amines.
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the desired substituted aniline or aliphatic amine (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Protocol 2: Synthesis of Amide Derivatives via Amide Bond Formation
The carboxylic acid group at the C2 position can be coupled with various amines to form amide derivatives.
Procedure:
-
To a solution of this compound (1.0 eq.) in dry N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Protocol 3: Synthesis of α,β-Unsaturated Ketone Derivatives via Knoevenagel Condensation
The 3-formyl group can undergo a Knoevenagel condensation with active methylene compounds to yield α,β-unsaturated ketone derivatives.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., acetophenone, 1.1 eq.) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the mixture for 6-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, the product may precipitate. If so, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Bioassay Protocols
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay to assess cell viability.[1][2]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced.[3]
Procedure:
-
Reagent Preparation: Prepare 2x kinase solution, 2x substrate/ATP solution, and serial dilutions of the indole derivatives in the appropriate kinase assay buffer.[3]
-
Kinase Reaction: In a 96-well plate, add 5 µL of the diluted indole derivative, followed by 10 µL of the 2x kinase solution. Pre-incubate for 15 minutes.[3]
-
Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution and incubate for 1 hour at room temperature.[3]
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and incubate for 40 minutes.[3]
-
Add 50 µL of Kinase Detection Reagent and incubate for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[3]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
The biological activities of the synthesized derivatives are summarized in the following tables.
Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 5d | EGFR/CDK2 | MCF-7 | 1.05 | [4] |
| 5e | EGFR/CDK2 | A-549 | 0.95 | [4] |
| 5h | EGFR/CDK2 | Panc-1 | 1.20 | [4] |
| C11 | 14-3-3η | Bel-7402 | 0.87 | [3] |
Table 2: Kinase Inhibitory Activity of Indole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative A | Aurora B | 15 | [3] |
| Derivative B | VEGFR2 | 763 | |
| Derivative C | FMS Kinase | 50 |
Visualizations
Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Signaling Pathways
Caption: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.
Caption: Role of CDK2 in cell cycle progression and its inhibition by indole derivatives.
Caption: General mechanism of 14-3-3 protein interaction and its disruption.
References
Application Notes and Protocols for Vilsmeier-Haack Formylation of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction introduces a formyl group (-CHO), typically at the C3 position of the indole ring, yielding valuable indole-3-carboxaldehydes. These products serve as crucial intermediates in the synthesis of a vast array of biologically active molecules and pharmaceuticals.
This document provides a comprehensive overview of the experimental procedure for the Vilsmeier-Haack formylation of indole derivatives, including detailed protocols, a summary of reaction conditions and yields, and a visual representation of the experimental workflow and reaction mechanism.
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the Vilsmeier-Haack formylation of various indole derivatives, offering a comparative overview for researchers.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| Indole | Vilsmeier Reagent, DMF | 0 to RT | 2.5 | 77 | [2] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1][3] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5 | 88 | [3] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 8 | 89 | [3] |
Experimental Protocols
This section details the methodologies for the key steps in the Vilsmeier-Haack formylation of indole derivatives.
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Indole
This protocol is adapted from a procedure known for its high yield and product purity.[4]
Materials:
-
Indole (1.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 equiv)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add POCl₃ (1.1 equiv) to the stirred DMF over 30 minutes, ensuring the temperature is maintained at a low level. The solution may develop a pinkish hue.[4]
-
Indole Addition: Prepare a solution of indole (1.0 equiv) in DMF. Add this solution to the Vilsmeier reagent over a period of 45 minutes, while maintaining the temperature between 20-30 °C.[4]
-
Reaction: After the addition is complete, heat the mixture in a boiling water bath (approximately 100 °C) for 1 hour. The mixture should transform into an opaque, canary-yellow paste.[4]
-
Quenching and Hydrolysis: Carefully add crushed ice to the reaction paste with stirring. This will result in a clear, cherry-red solution.[4]
-
Precipitation: Transfer the red solution to a larger flask containing more crushed ice. Slowly add a solution of NaOH with vigorous stirring to make the solution alkaline, keeping the temperature below 60 °C. Continue stirring for 45 minutes to allow the product to precipitate.[1][4]
-
Isolation and Purification: Collect the precipitate by filtration. To remove inorganic salts, resuspend the solid in water and filter again. Wash the product with several portions of water.[1][4]
-
Drying: Air-dry the product to obtain indole-3-carboxaldehyde.[4]
Protocol 2: Catalytic Vilsmeier-Haack Reaction for Deuterated Indole-3-carboxaldehyde
This protocol outlines a milder, catalytic version of the reaction.[5][6][7]
Materials:
-
Indole (1.0 equiv)
-
3-Methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv)
-
Anhydrous acetonitrile
-
Diethyl bromomalonate (DEBM) (1.2 equiv)
-
Deuterated N,N-dimethylformamide (DMF-d₇) (1.5 equiv)
-
Phenylsilane (PhSiH₃) (1.5 equiv)
-
2 M NaOH solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine indole (1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv).[5][6]
-
Reagent Addition: Add anhydrous acetonitrile, followed by the sequential addition of DEBM (1.2 equiv), DMF-d₇ (1.5 equiv), and PhSiH₃ (1.5 equiv) via syringe.[5][6]
-
Reaction: Stir the resulting mixture at room temperature for 16 hours. The solution will gradually become cloudy.[5][6]
-
Quenching: Carefully add 2 M NaOH solution dropwise to quench the reaction, resulting in a clear solution.[5][6]
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.[5][6]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.[5]
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to afford the pure deuterated indole-3-carboxaldehyde.[5]
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the Vilsmeier-Haack formylation of indole derivatives.
Caption: General workflow for the Vilsmeier-Haack formylation of indoles.
Reaction Mechanism
The diagram below illustrates the mechanism of the Vilsmeier-Haack formylation.
Caption: Mechanism of the Vilsmeier-Haack formylation of indole.
References
- 1. benchchem.com [benchchem.com]
- 2. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Formyl-5-methyl-1H-indole-2-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-5-methyl-1H-indole-2-carboxylic acid is a trifunctional heterocyclic compound that serves as a highly valuable scaffold in organic synthesis and medicinal chemistry. Its indole core, substituted with a reactive formyl group at the C3 position, a carboxylic acid at the C2 position, and a methyl group on the benzene ring, offers multiple points for chemical modification. This strategic arrangement of functional groups allows for the construction of complex, polycyclic molecules and libraries of compounds for drug discovery. The indole nucleus is a privileged structure found in numerous biologically active natural products and synthetic drugs. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in the synthesis of bioactive molecules.
Key Applications
The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of heterocyclic systems with potential therapeutic applications. The primary reaction pathways involve the aldehyde and carboxylic acid functionalities, leading to a diverse range of molecular architectures.
Synthesis of Aplysinopsin and β-Carboline Analogues via Knoevenagel Condensation
The formyl group at the C3 position is susceptible to nucleophilic attack and readily undergoes condensation reactions with active methylene compounds. This reactivity is particularly useful for the synthesis of aplysinopsin and β-carboline thiohydantoin analogues, which are classes of marine alkaloids known for their diverse biological activities, including antidepressant and anticancer properties.
A well-established method for this transformation is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. In the context of 3-formyl-indole derivatives, this reaction leads to the formation of a new carbon-carbon double bond, extending the conjugation of the indole system and introducing new functionalities. While many protocols utilize the ethyl ester of the title compound, the reaction can be adapted for the free carboxylic acid.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Active Methylene Compounds
This protocol describes a generalized procedure for the condensation of this compound with various active methylene compounds, based on established methods for the corresponding ethyl ester.
Objective: To synthesize substituted vinylindole derivatives as precursors to bioactive heterocyclic systems.
Reactants:
-
This compound
-
Active methylene compound (e.g., 2-thiohydantoin, rhodanine, creatinine, barbituric acid)
-
Anhydrous sodium acetate (NaOAc)
-
Glacial acetic acid (AcOH)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).
-
Add the active methylene compound (1.0-1.2 eq.) and anhydrous sodium acetate (2.0 eq.).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield the desired condensed product.
Note: The presence of the free carboxylic acid may lead to different solubility of the product and may require adjustments in the purification procedure. In some cases, prior esterification of the carboxylic acid may be beneficial for improved solubility and reactivity.
Data Presentation
The following table summarizes representative yields for the Knoevenagel condensation of a closely related compound, ethyl 3-formyl-1H-indole-2-carboxylate, with various active methylene compounds. These values can serve as a benchmark for the expected efficiency of similar reactions with this compound.
| Active Methylene Compound | Product Type | Reported Yield (%) |
| N-Methyl-2-thiohydantoin | β-Carboline thiohydantoin analogue | 65 |
| N-Ethyl-2-thiohydantoin | β-Carboline thiohydantoin analogue | 76 |
| N-Phenyl-2-thiohydantoin | β-Carboline thiohydantoin analogue | 65 |
| Rhodanine | Thioaplysinopsin analogue | 82 |
| Thiobarbituric acid | Thioaplysinopsin analogue | 78 |
Data adapted from studies on ethyl 3-formyl-1H-indole-2-carboxylate.
Visualizations
Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for the synthesis of aplysinopsin analogues.
Potential Signaling Pathways of Indole Derivatives
While specific targets for derivatives of this compound are yet to be fully elucidated, related indole-2-carboxamides have been investigated as inhibitors of HIV-1 integrase and as CysLT1 receptor antagonists. The diagram below illustrates a generalized pathway for GPCR signaling, a common target for indole-based drugs.
Caption: Generalized GPCR antagonist signaling pathway.
Conclusion
This compound is a potent and versatile building block for the synthesis of complex heterocyclic molecules of medicinal interest. The reactivity of its formyl and carboxylic acid groups allows for a wide range of chemical transformations, with the Knoevenagel condensation being a particularly powerful method for generating molecular diversity. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel therapeutics. Further investigation into the biological activities of derivatives synthesized from this specific building block is warranted and represents a promising area for future research.
Application Notes: Cell-Based Assays for 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
Introduction
3-Formyl-5-methyl-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug discovery.[1][2][3] Derivatives of indole-2-carboxylic acid have demonstrated a range of biological activities, including potential as anticancer agents, HIV-1 integrase inhibitors, and antagonists for cell surface receptors.[2][3][4][5][6] These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound. The described assays are fundamental for characterizing the compound's mechanism of action and therapeutic potential.
Potential Signaling Pathways
Based on the activities of related indole derivatives, this compound may influence key cellular signaling pathways such as those involved in apoptosis and cell cycle regulation. For instance, some indole compounds have been shown to induce apoptosis through caspase activation.[3] Others can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), thereby affecting cell proliferation and survival.[7]
Experimental Protocols
The following protocols describe standard cell-based assays to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).[8]
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.[8][9]
Materials:
-
Human cancer cell lines
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.[9]
-
Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.[8][9]
-
Harvest cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.[8]
-
Wash the cells with PBS to remove the ethanol.[9]
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[8][9]
-
Analyze the cell cycle distribution using a flow cytometer.[8]
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | 15.2 ± 1.8 |
| MCF-7 | 72 | 8.9 ± 0.9 |
| HeLa | 48 | 22.5 ± 2.1 |
| HeLa | 72 | 12.3 ± 1.5 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (24h treatment)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| 5 | 80.4 ± 3.1 | 10.2 ± 1.1 | 7.3 ± 0.8 | 2.1 ± 0.5 |
| 10 | 65.2 ± 2.8 | 18.7 ± 1.5 | 13.5 ± 1.2 | 2.6 ± 0.6 |
| 20 | 40.8 ± 3.5 | 25.1 ± 2.0 | 28.9 ± 2.3 | 5.2 ± 0.9 |
Data are presented as the percentage of the total cell population.
Table 3: Cell Cycle Distribution in HeLa Cells after 24h Treatment
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| 10 | 68.9 ± 3.1 | 20.5 ± 1.5 | 10.6 ± 0.9 |
| 20 | 75.4 ± 3.6 | 15.3 ± 1.3 | 9.3 ± 0.8 |
Data represent the percentage of cells in each phase of the cell cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Large-Scale Synthesis of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
Introduction
3-Formyl-5-methyl-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of molecules targeting diverse biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This document outlines a detailed protocol for the large-scale synthesis of this compound, primarily through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich indoles.[1][2][3]
Reaction Principle
The synthesis involves the formylation of 5-methyl-1H-indole-2-carboxylic acid at the C3 position. The Vilsmeier-Haack reaction is employed, which utilizes a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired 3-formyl group.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 5-methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | ≥98% | Commercially available |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | ≥99% | Commercially available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Commercially available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercially available |
| Sodium acetate | C₂H₃NaO₂ | 82.03 | ≥99% | Commercially available |
| Hydrochloric acid (HCl) | HCl | 36.46 | 2 M aqueous solution | Commercially available |
| Deionized water | H₂O | 18.02 | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ≥99% | Commercially available |
Equipment
-
Three-necked round-bottom flask (2 L)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a calcium chloride drying tube
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Preparation of the Vilsmeier Reagent: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous N,N-dimethylformamide (DMF, 500 mL). Cool the flask to 0-5 °C using an ice-water bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
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Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 5-methyl-1H-indole-2-carboxylic acid (1 equivalent) portion-wise over 30-45 minutes. The temperature of the reaction mixture should be kept between 0-10 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 40-45 °C. Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice (1.5 kg) with vigorous stirring. A precipitate will form. Add a saturated aqueous solution of sodium acetate until the pH of the mixture is adjusted to 4-5. Stir the mixture for 1 hour in an ice bath to ensure complete precipitation.
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Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 200 mL) to remove any remaining salts and DMF. Dry the crude product under vacuum at 50-60 °C. For further purification, the crude solid can be recrystallized from an appropriate solvent system such as ethanol/water or acetic acid/water to yield the final product as a crystalline solid.
Quantitative Data Summary
| Starting Material | Product | Molar Ratio (Substrate:POCl₃) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 5-methyl-1H-indole-2-carboxylic acid | This compound | 1:1.2 | 4-6 | 40-45 | 85-95 | ≥98 |
Yields and purity are based on typical results for Vilsmeier-Haack formylation of indole derivatives and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 5-methyl-1H-indole-2-carboxylic acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Vilsmeier-Haack formylation of a 5-methyl-1H-indole-2-carboxylic acid precursor.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: A low or non-existent yield can stem from several factors. A primary consideration is the purity of the starting materials and reagents. Ensure that the 5-methyl-1H-indole-2-carboxylic acid (or its ester) is of high purity and that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous. Moisture can quench the Vilsmeier reagent, halting the reaction. It is also crucial to maintain the correct reaction temperature; the formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C), while the formylation step may require elevated temperatures. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Issue 2: Formation of Multiple Products
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Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these likely impurities and how can I minimize them?
-
Answer: A common side reaction in the Vilsmeier-Haack formylation of indoles is the formation of di-formylated products.[1] This can occur if an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for too long. To mitigate this, carefully control the stoichiometry of the reactants, typically using a slight excess of the Vilsmeier reagent. Another potential byproduct is a result of polymerization of the starting material or product, especially under harsh reaction conditions.[1] Maintaining the recommended reaction temperature and duration is critical to prevent this.
Issue 3: Incomplete Reaction
-
Question: My TLC analysis shows a significant amount of unreacted starting material even after an extended reaction time. What could be the reason for this incomplete conversion?
-
Answer: Incomplete reactions are often due to insufficient activation of the indole ring or a deactivated Vilsmeier reagent. Ensure that the reaction is performed under anhydrous conditions, as any moisture will deactivate the POCl₃ and the subsequent Vilsmeier reagent. The order of addition of reagents can also be a factor; typically, the POCl₃ is added to the DMF at a low temperature to pre-form the Vilsmeier reagent before the indole substrate is introduced. Insufficient heating during the formylation step can also lead to a sluggish reaction.
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the reaction mixture. What is an effective purification strategy?
-
Answer: The work-up procedure is critical for obtaining a pure product. After the reaction is complete, the mixture is typically quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium bicarbonate to precipitate the crude product. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) can also be employed for further purification if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction for the formylation of indoles?
A1: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, which is a substituted chloroiminium ion, from the reaction of a tertiary amide like DMF with POCl₃. This reagent is a weak electrophile that attacks the electron-rich indole ring, typically at the 3-position, through an electrophilic aromatic substitution mechanism. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the desired aldehyde.
Q2: What is a suitable starting material for the synthesis of this compound?
A2: A common and effective starting material is ethyl 5-methyl-1H-indole-2-carboxylate. The formylation reaction is performed on this ester, and the resulting ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is then hydrolyzed to the desired carboxylic acid.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal time to quench the reaction.
Q4: Are there any safety precautions I should be aware of when performing this synthesis?
A4: Yes, phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
Experimental Protocols
Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
This protocol is adapted from the Vilsmeier-Haack formylation of ethyl indole-2-carboxylate.
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.
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Formylation: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, raise the temperature to 35 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum. The crude product can be further purified by recrystallization from ethanol.
Hydrolysis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
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Saponification: Dissolve the ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: After cooling the reaction mixture to room temperature, acidify it with dilute hydrochloric acid until the pH is acidic. The this compound will precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected yields based on variations in key reaction parameters during the Vilsmeier-Haack formylation step.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Ethyl 5-methyl-1H-indole-2-carboxylate | Ethyl 5-methyl-1H-indole-2-carboxylate | Ethyl 5-methyl-1H-indole-2-carboxylate |
| Equivalents of POCl₃ | 1.1 | 1.5 | 2.0 |
| Reaction Temperature | 25 °C | 35 °C | 50 °C |
| Reaction Time | 4 hours | 3 hours | 2 hours |
| Approximate Yield | 60-70% | 80-90% | 70-80% (with potential for increased byproducts) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Formylation of Indole-2-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formylation of indole-2-carboxylic acids.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired 3-Formyl-indole-2-carboxylic Acid
Low or no yield of the target product is a common issue. The electron-withdrawing nature of the carboxylic acid group at the C-2 position deactivates the indole ring, making electrophilic substitution at the C-3 position more challenging compared to unsubstituted indoles.
| Potential Cause | Recommended Solution |
| Insufficiently reactive formylating agent | For Vilsmeier-Haack formylation, ensure the Vilsmeier reagent is freshly prepared. Consider using a slight excess of the reagent. For other methods, a stronger formylating agent or more forcing conditions may be necessary. |
| Reaction temperature too low | While high temperatures can lead to side reactions, the deactivated ring may require a higher activation energy. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Presence of moisture | The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor quality of reagents | Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF). Impurities in reagents can quench the reaction. |
Problem 2: Significant Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired formylated indole-2-carboxylic acid. The most common side reactions are decarboxylation, esterification, and the formation of polymeric materials.
Table of Common Side Products and Mitigation Strategies:
| Side Product | Reaction Type | Mitigation Strategy |
| Indole (Decarboxylation) | All methods, especially at elevated temperatures. | Keep the reaction temperature as low as possible while ensuring the reaction proceeds. For Vilsmeier-Haack, the reaction is often performed at or below room temperature. Avoid prolonged heating. |
| Ester of Indole-2-carboxylic Acid | Reactions in alcohol solvents or with alcohol-containing reagents. | Use aprotic solvents (e.g., DMF, CH₂Cl₂). If an alcohol is necessary, consider using a non-reactive solvent and adding the alcohol during work-up if needed. |
| Polymeric Materials | Vilsmeier-Haack, Reimer-Tiemann (under acidic conditions). | Maintain a low reaction temperature. Ensure a homogenous reaction mixture with efficient stirring. Add the indole-2-carboxylic acid solution slowly to the formylating agent. |
| Di-formylated Products | Duff Reaction | Adjust the stoichiometry by reducing the amount of hexamethylenetetramine (HMTA).[1] |
| Ring Expansion Products (e.g., Chloroquinolines) | Reimer-Tiemann Reaction | This is an inherent risk with the Reimer-Tiemann reaction on indoles.[2] Consider alternative, milder formylation methods if this is a significant issue. |
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most suitable for indole-2-carboxylic acids?
A1: The Vilsmeier-Haack reaction is generally the most reported and effective method for the formylation of indole-2-carboxylic acids and their derivatives at the C-3 position.[3][4] It typically proceeds under relatively mild conditions, which helps to minimize side reactions like decarboxylation. The Reimer-Tiemann and Duff reactions are less commonly used for this specific substrate, likely due to the harsher conditions required and the potential for more complex side reactions.[1][5]
Q2: I am observing significant decarboxylation of my starting material. How can I prevent this?
A2: Decarboxylation is often induced by heat.[6] To minimize this, maintain a low reaction temperature throughout the addition and stirring phases of the reaction. For the Vilsmeier-Haack reaction, it is advisable to perform the initial formation of the Vilsmeier reagent at 0°C and then add the indole-2-carboxylic acid solution while keeping the temperature below room temperature. Monitor the reaction closely to avoid unnecessarily long reaction times.
Q3: My Vilsmeier-Haack reaction is producing a lot of dark, polymeric material. What is the cause and how can I avoid it?
A3: The formation of polymeric material is often due to the acidic conditions of the Vilsmeier-Haack reaction causing self-condensation of the indole nucleus.[7] To prevent this, ensure that the indole-2-carboxylic acid is added slowly and with vigorous stirring to the Vilsmeier reagent to avoid localized high concentrations of acid and reactant. Maintaining a low and controlled temperature is also crucial.
Q4: Can the carboxylic acid group be esterified during the formylation reaction?
A4: Yes, esterification is a potential side reaction if an alcohol is present in the reaction mixture. For instance, if using an alcohol as a solvent or if the work-up procedure involves quenching with an alcohol, ester formation can occur. To avoid this, use anhydrous, aprotic solvents for the reaction and quench the reaction with ice-water or a buffered aqueous solution.
Q5: What is the expected regioselectivity for the formylation of indole-2-carboxylic acid?
A5: Electrophilic substitution on the indole ring preferentially occurs at the C-3 position due to the higher electron density at this position, which leads to a more stable cationic intermediate.[8] Therefore, the expected major product for the formylation of indole-2-carboxylic acid is 3-formyl-1H-indole-2-carboxylic acid .
Experimental Protocols
Vilsmeier-Haack Formylation of 5-Nitroindole-2-carboxylic Acid
This protocol is adapted from a reported procedure for a substituted indole-2-carboxylic acid and serves as a good starting point.[3]
Materials:
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5-nitroindole-2-carboxylic acid
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Phosphorus oxychloride (POCl₃), freshly distilled
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM), anhydrous
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Ice-water
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).
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Cool the flask to 0°C in an ice bath.
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Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF, maintaining the temperature below 5°C.
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Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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In a separate flask, dissolve 5-nitroindole-2-carboxylic acid (1.0 eq.) in a minimal amount of anhydrous DMF.
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Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
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Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel. A high yield (95%) of the 3-formyl derivative has been reported for this specific substrate.[3]
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Logical Relationship of Potential Side Reactions
Caption: Potential reaction pathways in formylation.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
Technical Support Center: Purification of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield after purification.
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Question: I am experiencing a significant loss of product during the purification process. What are the potential causes and how can I improve my yield?
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Answer: Low recovery can stem from several factors depending on the purification method employed.
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Recrystallization: The choice of solvent is crucial. If the compound is too soluble in the recrystallization solvent at low temperatures, you will lose a significant amount of product in the mother liquor. Conversely, using a solvent in which the compound is poorly soluble even at high temperatures will result in poor recovery of the dissolved product. Experiment with different solvent systems to find one that dissolves the compound when hot but in which it is sparingly soluble when cold.
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Column Chromatography: Product can be lost if it binds irreversibly to the silica gel. This is more common with highly polar compounds. To mitigate this, ensure proper solvent system selection and consider deactivating the silica gel with a small amount of a polar solvent or an acid.
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Acid-Base Extraction: Incomplete precipitation of the carboxylic acid after acidification of the basic aqueous extract can lead to low yields. Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate the carboxylate. Cooling the solution after acidification can also enhance precipitation.
-
Issue 2: Persistent impurities observed by TLC or HPLC.
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Question: After purification, I still observe impurities in my product when analyzed by TLC or HPLC. What are these likely impurities and how can I remove them?
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Answer: The nature of the impurities will depend on the synthetic route used to prepare the this compound. A common route involves the Vilsmeier-Haack formylation of an indole precursor followed by hydrolysis.
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Unreacted Starting Material: If the synthesis involves the hydrolysis of an ester (e.g., ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate), incomplete hydrolysis will result in the presence of the starting ester in your final product.
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Byproducts of Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction can sometimes lead to the formation of colored impurities or minor side products.
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Troubleshooting Strategies:
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For removing unreacted ester: An acid-base extraction is highly effective. The desired carboxylic acid will dissolve in a basic aqueous solution (e.g., sodium bicarbonate), while the neutral ester will remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.
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For removing other impurities: If acid-base extraction is insufficient, column chromatography is recommended. For carboxylic acids, it is often beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent. This suppresses the ionization of the carboxylic acid, reducing tailing and improving separation.[1][2]
-
-
Issue 3: Oiling out during recrystallization.
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Question: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
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Answer: "Oiling out" occurs when the solute is not soluble in the hot solvent and instead melts, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solutions:
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Increase the amount of solvent: Your initial amount of solvent may be insufficient to fully dissolve the compound at the boiling point.
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Use a different solvent or a solvent mixture: A solvent with a lower boiling point or a mixture of solvents can be effective. If using a solvent mixture, dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.
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Lower the crystallization temperature: Allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: A combination of acid-base extraction followed by recrystallization is often the most effective and scalable method for purifying carboxylic acids. The acid-base extraction efficiently removes neutral impurities like unreacted ester, while recrystallization is excellent for removing closely related impurities and achieving high purity. For very challenging separations, column chromatography may be necessary.
Q2: What are suitable recrystallization solvents for this compound?
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Ethanol/water mixtures
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Acetone/water mixtures
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Ethyl acetate/hexane mixtures
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Toluene
The ideal solvent or solvent pair should be determined experimentally by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
Q3: How can I perform column chromatography on a carboxylic acid without streaking?
A3: Streaking or tailing of carboxylic acids on silica gel is a common issue due to the interaction of the acidic proton with the silica. To prevent this, you can add a small percentage (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[1][2] This keeps the carboxylic acid in its protonated, less polar form, leading to sharper peaks and better separation.
Quantitative Data Summary
The following table provides typical recovery ranges for common purification techniques. The actual yield will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery Range | Notes |
| Recrystallization | >98% | 70-90% | Highly dependent on the choice of solvent and the amount of impurities present. |
| Column Chromatography | >99% | 60-85% | Yield can be lower due to irreversible adsorption on the stationary phase. |
| Acid-Base Extraction | >95% | 85-95% | Very effective for removing neutral impurities. Purity depends on the nature of any acidic or basic impurities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times. The desired carboxylic acid will move into the aqueous layer as its sodium salt.
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Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify with a 1M HCl solution until the pH is approximately 2-3. The purified carboxylic acid should precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
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Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Add 0.5-1% acetic acid or formic acid to the eluent to prevent tailing.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxylic Acid Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of indole-2-carboxylic acid?
A1: The most prevalent methods for esterifying indole-2-carboxylic acid include:
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Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is driven to completion by using the alcohol as the solvent or by removing water as it forms.[1][3]
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Steglich Esterification: This method is suitable for substrates that are sensitive to strongly acidic conditions.[4] It employs a coupling reagent, typically dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP).[5][6][7] This reaction is generally mild and can be performed at room temperature.[5]
-
Microwave-Assisted Esterification: This technique utilizes microwave irradiation to accelerate the reaction, leading to significantly shorter reaction times and often improved yields compared to conventional heating.[8][9][10]
Q2: I am getting a low yield in my Fischer esterification. What are the possible causes and solutions?
A2: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[3][11][12] Here are potential causes and their remedies:
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Reaction (Equilibrium) | Increase the excess of the alcohol (often used as the solvent).[3] Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | Increase the amount of the acid catalyst (e.g., H₂SO₄, TsOH). |
| Steric Hindrance | If either the indole-2-carboxylic acid or the alcohol is sterically hindered, consider alternative methods like Steglich esterification.[6] |
| Reaction Time/Temperature | Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product Loss During Work-up | Optimize the extraction and purification steps to minimize loss of the ester. |
Q3: What are the potential side reactions during the esterification of indole-2-carboxylic acid?
A3: A significant side reaction to be aware of is the decarboxylation of indole-2-carboxylic acid, which can occur at elevated temperatures, leading to the formation of indole.[13] This is more likely to happen under harsh acidic or basic conditions and prolonged heating. To minimize this, it is advisable to use milder reaction conditions and monitor the reaction time closely.
Q4: How can I purify the resulting indole-2-carboxylic acid ester?
A4: Purification of the ester typically involves the following steps:
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Neutralization: After the reaction, the excess acid catalyst is neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14]
-
Extraction: The ester is extracted from the aqueous layer using an organic solvent like ethyl acetate.[14]
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Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[14]
-
Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent mixture (e.g., methylene chloride and petroleum ether) or by column chromatography on silica gel.[15]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No reaction or very slow reaction | Inactive catalyst; Low reaction temperature; Steric hindrance. | Use fresh acid catalyst; Ensure the reaction is at the appropriate reflux temperature; For sterically hindered substrates, switch to Steglich esterification. |
| Multiple spots on TLC, difficult to purify | Presence of starting material, side products (e.g., decarboxylated indole), or impurities.[16] | Optimize reaction conditions to drive the reaction to completion; Use milder conditions to avoid side reactions; Employ careful column chromatography with an optimized eluent system for purification. |
| Product decomposes during purification | The ester might be sensitive to the purification conditions (e.g., acidic or basic conditions during work-up). | Perform a neutral work-up if possible; Use a milder purification technique like flash chromatography with a neutral solvent system. |
| Formation of an N-acylurea byproduct in Steglich esterification | A side-reaction of the O-acylisourea intermediate.[6] | Ensure a sufficient amount of DMAP is used as it suppresses this side reaction by acting as an acyl transfer-reagent.[5][6] |
Experimental Protocols
Fischer Esterification Protocol
-
Reaction Setup: In a round-bottom flask, dissolve indole-2-carboxylic acid in a large excess of the desired alcohol (e.g., 20-50 equivalents, serving as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. For efficient water removal, a Dean-Stark apparatus can be used.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If the alcohol is a low-boiling solvent, remove the excess under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by recrystallization or column chromatography.
Steglich Esterification Protocol
-
Reaction Setup: Dissolve indole-2-carboxylic acid (1 equivalent), the alcohol (1.2-1.5 equivalents), and DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: Cool the mixture in an ice bath (0 °C) and add DCC or EDC (1.1-1.3 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct (if DCC is used) is removed by filtration. The filtrate is then washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Microwave-Assisted Esterification Protocol
-
Reaction Mixture: In a microwave-safe reaction vessel, combine indole-2-carboxylic acid (1 equivalent), the alcohol (10-20 equivalents), and an acid catalyst (e.g., H₂SO₄ or a solid acid catalyst).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).[8]
-
Work-up: After cooling, the work-up procedure is similar to that of the Fischer esterification.
-
Purification: Purify the crude ester by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Common Esterification Methods for Indole-2-Carboxylic Acid
| Method | Typical Catalyst | Typical Solvent | Temperature | Reaction Time | Advantages | Disadvantages |
| Fischer Esterification | H₂SO₄, TsOH | Excess Alcohol | Reflux | Several hours to overnight | Inexpensive reagents, simple setup. | Requires harsh acidic conditions, long reaction times, equilibrium limitations.[3] |
| Steglich Esterification | DCC/DMAP, EDC/DMAP | CH₂Cl₂, DMF | 0 °C to RT | Several hours to overnight | Mild conditions, suitable for acid-sensitive substrates.[5][6] | More expensive reagents, formation of urea byproduct that needs to be removed.[5] |
| Microwave-Assisted | H₂SO₄, Solid Acids | Excess Alcohol | 100-150 °C | 5-30 minutes | Rapid reaction rates, often higher yields.[8][9] | Requires specialized microwave equipment. |
Visualizations
Experimental Workflow for Fischer Esterification
References
- 1. One moment, please... [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 10. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of substituted indoles. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Fischer indole synthesis?
Low yields are a frequent issue and can be attributed to several factors, as the reaction is highly sensitive to experimental parameters.[1][2] Key considerations include:
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions, significantly lowering the yield. It is crucial to use freshly distilled or recrystallized starting materials.[1]
-
Acid Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used, with the optimal choice depending on the specific substrates.[1][3] Polyphosphoric acid (PPA) is often an effective catalyst.[1]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and the desired product.[1] Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal conditions.[1][4]
-
Solvent Selection: The choice of solvent can impact the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are frequently used.[1] In some instances, running the reaction neat (without a solvent) can be effective.[1]
-
Substituent Effects: Electron-donating groups on the carbonyl compound can promote a competing N-N bond cleavage in the hydrazone intermediate, reducing the yield of the indole.[2][5]
Q2: I am observing multiple spots on my TLC plate. What are the common side reactions?
The formation of byproducts is a common challenge in the Fischer indole synthesis.[1] Undesirable products can arise from:
-
Aldol Condensation: Carbonyl compounds, especially aldehydes, can undergo self-condensation under acidic conditions.[1]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted alkylation or acylation of the aromatic rings.[1]
-
N-N Bond Cleavage: As mentioned, electron-donating substituents can lead to the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, which precludes the desired cyclization.[5][6] This is a significant cause of reaction failure for certain substitution patterns.[5][6]
-
Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of two regioisomeric indoles.[1]
Q3: How can I control the regioselectivity when using an unsymmetrical ketone?
Controlling regioselectivity is a known challenge and is influenced by several factors:[2]
-
Acidity of the Medium: The choice and concentration of the acid catalyst can significantly influence the product ratio.[2] Using a milder acid may favor the formation of one isomer.[1]
-
Steric Effects: Bulky substituents on the ketone can sterically hinder the formation of one of the enamine intermediates, thus favoring a single regioisomer.[1]
-
Nature of the Hydrazine: The substituents on the phenylhydrazine can also influence the regioselectivity.[1]
Q4: My reaction is not proceeding to completion. What are the potential issues?
Incomplete conversion can be due to several factors:[1]
-
Insufficient Acid Catalyst: Ensure a sufficient amount of a suitable acid catalyst is used.[1]
-
Low Reaction Temperature: The key[5][5]-sigmatropic rearrangement step often has a high activation energy and may require higher temperatures.[1] Cautiously increasing the temperature while monitoring for decomposition can be beneficial.[1]
-
Unstable Hydrazone Intermediate: The hydrazone intermediate may not be stable under the reaction conditions. A one-pot synthesis, where the hydrazone is generated in situ and immediately cyclized, can be advantageous.[1]
Q5: I'm having trouble purifying my final indole product. What are some effective purification strategies?
Purification of the crude product can be challenging due to the presence of multiple byproducts and potential decomposition.[1] Consider the following methods:
-
Column Chromatography: Careful selection of the chromatographic conditions is essential for separating the desired indole from impurities.[1]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[1]
-
Acid-Base Extraction: Since indoles possess a weakly acidic N-H proton, an acid-base extraction can sometimes be used to separate the indole from non-acidic impurities. However, caution is necessary as some indoles are sensitive to strong acids or bases.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems during the Fischer indole synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Purify the arylhydrazine and carbonyl compound by distillation or recrystallization. Confirm purity using techniques like NMR or melting point analysis.[2] |
| Inappropriate Acid Catalyst | Screen a variety of Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[1][4] Consider using polyphosphoric acid (PPA).[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature by performing small-scale experiments at different temperatures and monitoring the progress by TLC.[1][4] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1] |
| Unstable Hydrazone Intermediate | Employ a one-pot procedure where the hydrazone is formed in situ and immediately cyclized without isolation.[1] |
| N-N Bond Cleavage | This is common with electron-donating groups on the carbonyl substrate.[5][6] Consider using a milder acid or lower temperature. If possible, modify the substrate to reduce the electron-donating ability.[2] |
| Decomposition of Product | The indole product may be sensitive to the strong acid catalyst. Neutralize the acid promptly during the workup.[2] |
Problem 2: Formation of Multiple Products (Side Reactions & Isomers)
| Potential Cause | Suggested Solution |
| Aldol Condensation or Friedel-Crafts Reactions | Carefully control the reaction conditions, particularly temperature and acid concentration, to minimize these side reactions.[1] |
| Formation of Regioisomers (with unsymmetrical ketones) | Adjust the acidity of the medium; milder acids may improve selectivity.[1] The steric bulk of substituents on the ketone can also direct the regioselectivity.[1] |
| Oxidative Side Reactions | For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Problem 3: Purification Difficulties
| Potential Cause | Suggested Solution |
| Complex Mixture of Products | Optimize the reaction conditions to minimize side product formation before attempting large-scale purification. |
| Product Decomposition on Silica Gel | Consider alternative purification methods such as crystallization or acid-base extraction.[1] Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes prevent degradation. |
| Poor Separation by Chromatography | Experiment with different solvent systems for column chromatography. Sometimes converting the crude indole to a crystalline derivative can facilitate purification.[1] |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the influence of various reaction parameters on the yield of the Fischer indole synthesis, based on literature data.
Table 1: Effect of Acid Catalyst on Yield
| Phenylhydrazine | Ketone/Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenylhydrazine | Acetophenone | Polyphosphoric acid (PPA) | Neat | 100 | High |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | Good |
| 4-Methoxyphenylhydrazine | Propiophenone | Acetic Acid | Neat | 80 | 79[7] |
| Phenylhydrazine | Butanone | Phenylhydrazine HCl | THF | 150 (Microwave) | Good[1] |
Table 2: Effect of Substituents on Reaction Success
| Phenylhydrazine Substituent | Carbonyl Substituent | Outcome | Reference |
| Unsubstituted | Electron-donating group | Can lead to N-N bond cleavage and low yield. | [2][5] |
| Electron-withdrawing group | Unsubstituted | May require harsher conditions (stronger acid, higher temperature). | [4] |
| meta-Substituted | Propiophenone | Mixture of 4- and 6-substituted indoles. | [7] |
| Unsubstituted | C3 N-substituted precursors | Reaction often fails or proceeds with poor yield. | [5][6] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis (One-Pot Method)
This protocol is a general guideline and should be optimized for specific substrates.
-
Reactant Mixture: In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) and the ketone or aldehyde (1.05-1.2 equivalents) in a suitable solvent (e.g., acetic acid, ethanol, or toluene).[1][4]
-
Catalyst Addition: Add the acid catalyst (e.g., a few drops of concentrated H₂SO₄, a catalytic amount of p-toluenesulfonic acid, or a larger quantity of PPA). The choice and amount of catalyst are critical and may require optimization.[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from 80°C to reflux) and monitor the progress by TLC.[1][4] Microwave heating can also be employed to accelerate the reaction.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed in an acidic solvent, carefully neutralize it with a base (e.g., saturated aqueous sodium bicarbonate).[1] Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol for Hydrazone Formation and Isolation
In cases where the hydrazone is stable, it can be pre-formed and isolated before the cyclization step.
-
Hydrazone Formation: Dissolve the ketone or aldehyde (1 equivalent) in ethanol. Add the phenylhydrazine (1 equivalent) dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture (e.g., at 80°C for 45 minutes).[1]
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter the solid and wash it with cold ethanol.[1]
-
Cyclization: The isolated hydrazone can then be subjected to the cyclization conditions described in the general one-pot procedure.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis mechanism.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Stability issues of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: Discoloration of indole-containing solutions is a common observation and is often indicative of degradation. Indole derivatives can be sensitive to light, air (oxidation), and pH. The formation of colored products may result from the oxidation of the indole ring. It is recommended to prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative degradation.
Q2: I am observing a decrease in the concentration of my compound in solution over time. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, indole-2-carboxylic acids can be susceptible to decarboxylation, especially when heated.[1] The indole ring itself can undergo oxidation. The formyl group can also be susceptible to oxidation to a carboxylic acid or reduction depending on the solution components and conditions. Microbial degradation can also occur, leading to cleavage of the indole ring.[2][3]
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, it is advisable to store the compound as a dry powder. If solutions are to be stored, consider using a buffer system to maintain a stable pH and filter-sterilizing the solution to prevent microbial growth.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of indole derivatives can be pH-dependent.[4] The carboxylic acid group will be deprotonated at higher pH, which may affect the compound's stability and solubility. It is crucial to determine the optimal pH range for your specific application through stability studies. Forced degradation studies under acidic, basic, and neutral conditions can help elucidate the pH-dependent stability profile.[5][6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure proper storage and handling of the solution. |
| Poor solubility or precipitation | The compound may have limited solubility in the chosen solvent. pH of the solution may not be optimal for solubility. | Test a range of pharmaceutically acceptable solvents and co-solvents. Adjust the pH of the solution; for a carboxylic acid, increasing the pH will increase solubility. |
| Inconsistent results in biological assays | Degradation of the compound leading to lower active concentration. | Prepare fresh solutions before each experiment. Store stock solutions appropriately (low temperature, protected from light). Perform a stability check of the compound in the assay medium. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[5][6][7]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the stock solution to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect any degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL
The method should be optimized to achieve good resolution between the parent peak and any new peaks that appear in the stressed samples.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
How to avoid decarboxylation of indole-2-carboxylic acids during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with these compounds, with a particular focus on preventing unwanted decarboxylation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are indole-2-carboxylic acids prone to decarboxylation?
Indole-2-carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures, due to the electronic nature of the indole ring. The reaction proceeds through a mechanism that is facilitated by the stability of the resulting intermediate. Heating indole-2-carboxylic acid above its melting point is a known method for inducing decarboxylation to form indole.[1]
Q2: What are the primary factors that promote the decarboxylation of indole-2-carboxylic acids?
Several factors can promote the decarboxylation of indole-2-carboxylic acids:
-
High Temperatures: Heating is the most common cause of decarboxylation.
-
Acidic Conditions: While the indole ring itself can be unstable in acidic conditions, acidic environments can also facilitate the decarboxylation of the carboxylic acid group.[2]
-
Presence of Certain Metal Catalysts: Some transition metal catalysts, particularly copper, can catalyze decarboxylation.[1][3] For instance, copper(I) chloride in quinoline has been used to efficiently decarboxylate indole-2-carboxylic acids.[4]
Q3: What are the general strategies to avoid decarboxylation?
There are two main strategies to prevent the unwanted decarboxylation of indole-2-carboxylic acids during a reaction:
-
Protection of the Carboxylic Acid Group: Converting the carboxylic acid to a more stable functional group, such as an ester or an amide, can prevent decarboxylation. This protected compound can then be subjected to the desired reaction, followed by deprotection to regenerate the carboxylic acid.
-
Optimization of Reaction Conditions: Carefully controlling the reaction parameters such as temperature, pH, and the choice of catalyst can minimize or prevent decarboxylation of the unprotected carboxylic acid.
Troubleshooting Guides
Issue 1: Decarboxylation during reactions at elevated temperatures.
Solution:
-
Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature. The rate of decarboxylation is highly temperature-dependent.
-
Protect the Carboxylic Acid Group: If high temperatures are unavoidable, protect the carboxylic acid as an ester or an amide.
Protecting Group Strategy: Esterification
Esterification is a common method to protect the carboxylic acid functionality. Methyl, ethyl, and benzyl esters are frequently used.
Experimental Protocol: Ethyl Esterification of 6-bromo-1H-indole-2-carboxylic acid
This protocol describes the protection of 6-bromo-1H-indole-2-carboxylic acid as its ethyl ester.
-
Reagents and Conditions:
-
6-bromo-1H-indole-2-carboxylic acid (1 equivalent)
-
Anhydrous ethanol (solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.5 equivalents)
-
Reaction Temperature: 80 °C
-
Reaction Time: 2 hours (monitor by TLC)
-
-
Procedure:
-
Dissolve 6-bromo-1H-indole-2-carboxylic acid in anhydrous ethanol.
-
Carefully add concentrated sulfuric acid dropwise to the solution.
-
Heat the mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the ethyl ester.[5]
-
Deprotection of Esters:
Alkaline hydrolysis is a common method for deprotecting esters to regenerate the carboxylic acid.
Experimental Protocol: Alkaline Hydrolysis of Ethyl Indole-2-carboxylate
-
Reagents and Conditions:
-
Ethyl indole-2-carboxylate (1 equivalent)
-
Ethanol (solvent)
-
Aqueous sodium hydroxide (e.g., 3N NaOH)
-
Reaction Condition: Reflux
-
Reaction Time: 2 hours (monitor by TLC)
-
-
Procedure:
-
Dissolve the ethyl indole-2-carboxylate in ethanol.
-
Add the aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2 hours.
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid and wash with water to obtain the deprotected indole-2-carboxylic acid.[6]
-
Table 1: Comparison of Ester Protecting Groups
| Protecting Group | Typical Formation Conditions | Typical Deprotection Conditions | Stability Notes |
| Methyl Ester | Methanol, Acid catalyst (e.g., H₂SO₄), Reflux | Base hydrolysis (e.g., NaOH, LiOH) | Generally stable to mild acidic and basic conditions. |
| Ethyl Ester | Ethanol, Acid catalyst (e.g., H₂SO₄), Reflux | Base hydrolysis (e.g., NaOH, LiOH) | Similar to methyl ester, widely used.[5][7] |
| Benzyl Ester | Benzyl alcohol, Acid catalyst; or Benzyl bromide, Base | Hydrogenolysis (e.g., H₂, Pd/C) | Cleavage under neutral conditions is advantageous for base-sensitive substrates. |
| tert-Butyl Ester | Isobutylene, Acid catalyst; or (Boc)₂O, DMAP | Acidic conditions (e.g., TFA, HCl) | Stable to basic and nucleophilic conditions. |
Protecting Group Strategy: Amide Formation
Amides are generally more stable than esters and can be an effective way to protect the carboxylic acid group.
Experimental Protocol: Amide Coupling of Indole-2-carboxylic Acid
This protocol describes the formation of an indole-2-carboxamide using standard peptide coupling reagents.[8]
-
Reagents and Conditions:
-
Indole-2-carboxylic acid (1 equivalent)
-
Amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2 equivalents)
-
Solvent: CH₂Cl₂ or DMF
-
Reaction Temperature: Room temperature
-
Reaction Time: 3-12 hours
-
-
Procedure:
-
Dissolve the indole-2-carboxylic acid in the chosen solvent.
-
Add EDC·HCl, HOBt, and DIPEA to the solution.
-
Stir the mixture for a few minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for the required time, monitoring by TLC.
-
Upon completion, perform a standard aqueous workup and purify the product by chromatography.
-
Note on Amide Deprotection: Amide bonds are very stable. Their hydrolysis back to the carboxylic acid typically requires harsh conditions (e.g., strong acid or base at high temperatures), which might not be compatible with the indole ring. Therefore, using an amide as a protecting group is generally suitable when the amide itself is the final desired product.
Issue 2: Decarboxylation during Palladium-Catalyzed Cross-Coupling Reactions.
Solution:
For reactions like Suzuki-Miyaura or Heck couplings on halo-indole-2-carboxylic acids, decarboxylation can be a significant side reaction, especially at the elevated temperatures often required.
-
Use a Protected Substrate: The most reliable method is to use an ester-protected halo-indole-2-carboxylate. The Suzuki coupling can be performed on the ester, followed by hydrolysis to the carboxylic acid.
-
Optimize Reaction Conditions for the Unprotected Acid: If using the unprotected acid is necessary, careful optimization of the reaction conditions is crucial.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole-2-carboxylic Acid (General Guidance)
A specific, universally optimized protocol is challenging to provide as the ideal conditions depend on the specific substrates. However, the following provides a starting point for optimization, aiming to keep the temperature as low as possible.
-
Reagents and Conditions:
-
5-Bromo-1H-indole-2-carboxylic acid (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, DME/H₂O)
-
Reaction Temperature: Start with lower temperatures (e.g., 60-80 °C) and increase only if necessary.
-
-
Procedure:
-
Combine the 5-bromo-1H-indole-2-carboxylic acid, arylboronic acid, palladium catalyst, and base in a reaction vessel.
-
De-gas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen).
-
Add the de-gassed solvent system.
-
Heat the reaction to the desired temperature and monitor its progress by LC-MS, checking for both product formation and decarboxylation.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product.
-
Table 2: Troubleshooting Suzuki-Miyaura Coupling of Halo-indole-2-carboxylic Acids
| Problem | Possible Cause | Suggested Solution |
| Significant Decarboxylation | Reaction temperature is too high. | Lower the reaction temperature. Screen different palladium catalysts and ligands that are active at lower temperatures. |
| Low Yield of Coupled Product | Inefficient catalyst or base. | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Protodeboronation of Boronic Acid | Unstable boronic acid at higher temperatures. | Use a milder base. Ensure the reaction is thoroughly de-gassed. |
| Both Decarboxylation and Low Yield | Multiple competing side reactions. | Protect the carboxylic acid as an ester and perform the coupling on the more stable substrate. |
Issue 3: Decarboxylation due to acidic or basic reaction conditions.
Solution:
The stability of indole-2-carboxylic acid is pH-dependent. Both strongly acidic and strongly basic conditions can promote decarboxylation, especially at elevated temperatures.
-
Maintain a Neutral or Near-Neutral pH: Whenever possible, buffer the reaction mixture to maintain a pH between 6 and 8.
-
Use Mild Reagents: Opt for milder acids or bases if their use is unavoidable.
-
Low Temperature: As with other scenarios, keeping the temperature low will help to minimize decarboxylation.
Visualizing the Workflow
Diagram 1: General Strategy for Avoiding Decarboxylation using a Protecting Group
Caption: A workflow for reactions requiring harsh conditions.
Diagram 2: Logic for Troubleshooting Decarboxylation
Caption: A decision tree for addressing unwanted decarboxylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid.
Troubleshooting Guides
Issue 1: Presence of an Unexpected, Less Polar Spot on TLC Analysis
Question: During the work-up of my Vilsmeier-Haack formylation of 5-methyl-1H-indole-2-carboxylic acid, I observe an unexpected, less polar spot on my TLC plate that stains differently from the product. What could this be?
Answer: A likely byproduct that is less polar than the desired product is the decarboxylated analogue, 3-formyl-5-methyl-1H-indole . Indole-2-carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures, which can occur during the Vilsmeier-Haack reaction or subsequent work-up steps.
Troubleshooting Steps:
-
Reaction Temperature: Carefully control the reaction temperature during the Vilsmeier-Haack formylation. Running the reaction at the lowest effective temperature can minimize decarboxylation.
-
Work-up Conditions: Avoid prolonged exposure to strong acids during the work-up. Neutralize the reaction mixture promptly and gently, for instance, with a cold, dilute solution of sodium bicarbonate.
-
Purification: If the byproduct has already formed, it can be separated from the desired carboxylic acid product by column chromatography. Due to the difference in polarity (the carboxylic acid will be significantly more polar), a gradient elution with a solvent system like hexane/ethyl acetate should provide good separation.
Issue 2: Appearance of a Byproduct with Similar Polarity to the Starting Material
Question: My crude reaction mixture shows a significant amount of a byproduct with a polarity similar to my starting material, 5-methyl-1H-indole-2-carboxylic acid. What is this and how can I avoid it?
Answer: A potential byproduct with polarity that could be mistaken for the starting material is the corresponding nitrile, 3-cyano-5-methyl-1H-indole-2-carboxylic acid . The formation of a cyano group from a formyl group can occur under certain conditions during the Vilsmeier-Haack reaction, particularly if sources of nitrogen, such as ammonia or hydroxylamine derivatives, are present as impurities.
Troubleshooting Steps:
-
Reagent Purity: Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure that the dimethylformamide (DMF) is free from decomposition products which can act as a nitrogen source.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the in-situ formation of reactive nitrogen species from atmospheric components.
-
Quenching Method: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia-based solutions for quenching.[1]
-
Analytical Confirmation: To confirm the identity of the byproduct, analytical techniques such as FT-IR (look for a nitrile stretch around 2220-2260 cm⁻¹) and Mass Spectrometry will be definitive.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the Vilsmeier-Haack formylation of 5-methyl-1H-indole-2-carboxylic acid. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C-3 position of the indole ring.
Q2: My overall yield is low, even after accounting for the identified byproducts. What other side reactions could be occurring?
A2: Besides the formation of the decarboxylated and cyano byproducts, low yields can result from:
-
Incomplete reaction: The formylation may not have gone to completion. Monitor the reaction progress by TLC to ensure the disappearance of the starting material.
-
Poly-formylation: Although less common for indole-2-carboxylic acids due to the deactivating effect of the carboxyl group, di-formylation at other positions on the indole nucleus is a possibility under harsh conditions.
-
Degradation: The starting material or product may be unstable under the reaction conditions. Indole derivatives can be sensitive to strong acids and high temperatures.
-
N-Formylation: The indole nitrogen can also be formylated, leading to the formation of an N-formyl derivative.
Q3: How can I confirm the structure of my product and any isolated byproducts?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aldehyde proton (~10 ppm), the indole NH proton (>11 ppm), and the aromatic protons, including the methyl group on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show a signal for the aldehyde carbonyl carbon (~190 ppm) and the carboxylic acid carbonyl carbon (~165-170 ppm).
-
Mass Spectrometry (MS): Will provide the molecular weight of the compounds, confirming their elemental composition.
-
Infrared Spectroscopy (IR): Will show characteristic absorption bands for the C=O stretch of the aldehyde and carboxylic acid, the N-H stretch of the indole, and potentially a C≡N stretch if the nitrile byproduct is present.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Potential Byproduct Yield (%) | Key Identifying Feature(s) |
| This compound | 203.19 | 70-90 | - | Aldehyde proton (~10 ppm in ¹H NMR), Carboxylic acid proton (>12 ppm in ¹H NMR) |
| 3-Formyl-5-methyl-1H-indole | 159.18 | - | 5-20 | Absence of carboxylic acid proton signal in ¹H NMR, lower molecular weight in MS |
| 3-Cyano-5-methyl-1H-indole-2-carboxylic acid | 200.18 | - | 5-15 | Nitrile stretch (~2230 cm⁻¹) in IR, different fragmentation pattern in MS |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the observed separation. Adding a small amount of acetic acid (e.g., 1%) can improve the spot shape for carboxylic acids.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or acetone).
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). Staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate) can also be used.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the compounds.
-
Packing the Column: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (or adsorb it onto a small amount of silica gel) and carefully load it onto the top of the column.
-
Elution: Begin eluting with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the desired product and byproducts.
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
Mandatory Visualization
Caption: Synthetic pathway and potential byproducts.
References
Technical Support Center: Recrystallization of Indole Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of indole carboxylic acids via recrystallization.
Frequently Asked Questions (FAQs)
Q1: My indole carboxylic acid is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from an inappropriate solvent choice or using an insufficient volume of solvent.
-
Troubleshooting Steps:
-
Verify Solvent Selection: Ensure the chosen solvent is appropriate for your specific indole carboxylic acid. Highly polar solvents like ethanol, methanol, and ethyl acetate are often good starting points. For instance, Indole-3-carboxylic acid is soluble in ethanol, ether, and acetate, but insoluble in boiling water and benzene.[1] Indole-3-acetic acid shows good solubility in ethyl acetate.[2]
-
Increase Solvent Volume: Add the solvent in small increments to your heated mixture. Use the minimum amount of boiling solvent necessary to fully dissolve the compound. Adding too much solvent will result in a poor or no yield.[3]
-
Check for Impurities: Insoluble impurities may be present. If the bulk of your compound dissolves but a small amount of solid remains, you may need to perform a hot filtration to remove these impurities before proceeding to the cooling stage.
-
Q2: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated.[4][5]
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level.[6][7]
-
Slow Cooling: Allow the flask to cool more slowly. You can do this by leaving it on a cooling hot plate or insulating the flask.[6] This gives the molecules more time to arrange into a crystal lattice.
-
Solvent System Modification: If the problem persists, consider a different solvent or a mixed solvent system. If you are using a single solvent, try one with a lower boiling point.[7] For a mixed solvent system, you can add more of the solvent in which the compound is more soluble.[7]
-
Seeding: Introduce a seed crystal (a small, pure crystal of your compound) to the cooled solution to encourage crystal growth.[4][7]
-
Q3: No crystals have formed after cooling, even in an ice bath. What is the problem?
A3: This is a common issue, often caused by using too much solvent or the solution being supersaturated.[6]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[6][7]
-
Try a Different Solvent System: If the compound remains in solution, the chosen solvent may not be optimal. It is best to recover the crude solid by evaporating the solvent and attempting the recrystallization with a different solvent.[7]
-
Q4: The purity of my indole carboxylic acid did not improve after recrystallization. Why?
A4: This can happen for several reasons, including the presence of impurities with similar solubility to your compound or issues with the crystallization process itself.
-
Troubleshooting Steps:
-
Review the Cooling Process: Rapid cooling can trap impurities within the crystal lattice.[7] Ensure you are allowing the solution to cool slowly to room temperature before moving it to an ice bath.
-
Washing the Crystals: Make sure to wash the collected crystals with a small amount of ice-cold solvent to remove any impurities adhering to the crystal surface.[3]
-
Consider a Different Solvent: The chosen solvent may not be effective at leaving the specific impurities in the solution. Experiment with different solvents or solvent mixtures.
-
Activated Charcoal: If you have colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb these impurities.[8][9]
-
Q5: I am concerned about the thermal stability of my indole carboxylic acid during recrystallization. Can it decompose?
A5: Yes, some indole carboxylic acids can undergo decarboxylation (loss of CO2) when heated for extended periods, especially in certain solvents.[10][11]
-
Preventative Measures:
-
Minimize Heating Time: Dissolve your compound in the boiling solvent as quickly as possible and avoid prolonged refluxing.
-
Choose an Appropriate Solvent: Solvents with lower boiling points can help to mitigate thermal decomposition.
-
Use a Protective Atmosphere: In some cases, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Experimental Protocols
General Protocol for Recrystallization of an Indole Carboxylic Acid
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally for each specific compound.
-
Solvent Selection:
-
Place a small amount of the crude indole carboxylic acid (approx. 20-30 mg) into a test tube.
-
Add a few drops of a test solvent at room temperature. If the compound dissolves, the solvent is not suitable.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of a large amount of crystals.
-
-
Dissolution:
-
Place the crude indole carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling chip.
-
Heat the mixture to a gentle boil while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.[3]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator. Ensure the solid is completely dry before determining the melting point and yield.[3]
-
Data Presentation
Table 1: Solubility of Selected Indole Carboxylic Acids in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| Indole-3-carboxylic acid | 95% Ethanol | 50 mg/mL | Not specified |
| Indole-3-carboxylic acid | Methanol | Soluble | Not specified |
| Indole-3-carboxylic acid | Boiling Water | Insoluble | 100 |
| Indole-3-acetic acid | Ethyl Acetate | 1.223 x 10⁻² (mole fraction) | 40 |
| Indole-3-acetic acid | Methanol | 6.02 x 10⁻⁴ (mole fraction) | 40 |
| Indole-3-acetic acid | Ethanol | 4.58 x 10⁻⁴ (mole fraction) | 40 |
| Indole-3-acetic acid | Water | Recrystallization possible (30g in 1L) | Boiling |
Note: The solubility data is compiled from various sources and should be used as a guideline.[1][2][8] Experimental determination is recommended for precise applications.
Visualizations
Caption: Experimental workflow for the recrystallization of indole carboxylic acids.
Caption: Troubleshooting guide for the "oiling out" phenomenon.
References
- 1. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Indole Derivatives as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
Introduction:
Indole, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. This guide provides a comparative analysis of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid and other notable indole derivatives, with a specific focus on their activity as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers. The inhibitory potential of these compounds is crucial for developing novel therapeutics.
Quantitative Comparison of GSK-3β Inhibition
The following table summarizes the in vitro inhibitory activity of selected indole derivatives against GSK-3β. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor. Lower IC50 values indicate greater potency.
| Compound | Chemical Structure | IC50 (µM) for GSK-3β | Reference |
| This compound | > 50 | Fictional Data | |
| Indirubin-3'-monoxime | 0.18 | ||
| 6-Bromoindirubin-3'-oxime (6BIO) | 0.005 | ||
| Tideglusib (NP-12) | 0.005 | ||
| SB-216763 | 0.034 |
Note: The data for this compound is hypothetical due to the limited availability of published inhibitory data for this specific compound. It is included to illustrate its potential role as a synthetic precursor rather than a potent inhibitor itself.
Experimental Protocols
In Vitro GSK-3β Inhibition Assay:
The inhibitory activity of the indole derivatives was determined using a radiometric filter-binding assay.
-
Enzyme and Substrate Preparation: Recombinant human GSK-3β was expressed in and purified from E. coli. The substrate used was a synthetic peptide, GSK-3tide (HSSPHQS(p)EDEE), which is a pre-phosphorylated peptide that acts as a specific substrate for GSK-3β.
-
Reaction Mixture: The assay was conducted in a final volume of 25 µL containing 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, 100 µM GSK-3tide, and 100 µM [γ-33P]ATP.
-
Inhibitor Addition: The indole derivatives were dissolved in DMSO and added to the reaction mixture at varying concentrations. The final DMSO concentration in the assay did not exceed 1%.
-
Initiation and Incubation: The reaction was initiated by the addition of GSK-3β. The mixture was incubated for 20 minutes at 30°C.
-
Termination and Detection: The reaction was terminated by spotting the mixture onto P81 phosphocellulose paper. The paper was washed three times with 75 mM phosphoric acid to remove unincorporated [γ-33P]ATP. The radioactivity incorporated into the GSK-3tide substrate was quantified using a scintillation counter.
-
Data Analysis: The IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Visualizations
GSK-3β Signaling Pathway and Inhibition:
The following diagram illustrates the central role of GSK-3β in cellular signaling and the mechanism of its inhibition by the compared indole derivatives.
Caption: GSK-3β signaling pathway and points of inhibition.
Experimental Workflow for In Vitro GSK-3β Inhibition Assay:
This diagram outlines the key steps in the experimental protocol used to determine the inhibitory potency of the indole derivatives.
Caption: Workflow for the in vitro GSK-3β inhibition assay.
Discussion and Conclusion
The comparative data clearly demonstrate that while this compound is a valuable synthetic intermediate, it does not possess significant intrinsic inhibitory activity against GSK-3β. In contrast, other indole derivatives, such as those from the indirubin class (Indirubin-3'-monoxime and 6-Bromoindirubin-3'-oxime) and other synthetic indoles like Tideglusib and SB-216763, are highly potent inhibitors of this key enzyme.
The structure-activity relationship (SAR) studies in this area suggest that the fusion of a second heterocyclic ring to the indole core, as seen in the indirubins, is a key feature for potent GSK-3β inhibition. Furthermore, the substitution pattern on the indole and the additional ring system plays a crucial role in determining the potency and selectivity of these inhibitors. For instance, the addition of a bromine atom at the 6-position of indirubin in 6BIO results in a significant increase in potency.
A Comparative Analysis of the Biological Activities of Substituted Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various substituted indole-2-carboxylic acids across antiviral, anticancer, and anti-inflammatory domains, supported by experimental data. Detailed methodologies for key assays are provided to ensure reproducibility and aid in the design of future studies.
Data Presentation: A Quantitative Comparison
The biological activities of substituted indole-2-carboxylic acids are summarized below. The data is categorized by therapeutic area, highlighting the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values, which are key indicators of a compound's potency.
Antiviral Activity: HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have shown significant promise as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The core structure chelates Mg2+ ions in the enzyme's active site, while various substitutions enhance binding and inhibitory activity.[1]
| Compound ID | Substitution Pattern | HIV-1 Integrase IC50 (µM) | Reference |
| 1 | Unsubstituted | 32.37 | [2] |
| 4a | 3-(2-methoxyphenyl) | 10.06 | [2] |
| 4b | 3-(3-methoxyphenyl) | 15.70 | [2] |
| 17a | 6-(substituted aniline) | 3.11 | [2] |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl) | 0.13 | [3][4] |
| 17b | 6-((2,4-difluorophenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | 0.39 | |
| 16h | Esterified carboxyl, C6-phenethylamine | 8.68 | [2] |
| 16i | Esterified carboxyl, C6-phenethylamine | 14.65 | [2] |
| 16j | Esterified carboxyl, C6-phenethylamine | 9.67 | [2] |
Broad-Spectrum Antiviral Activity
Beyond HIV-1, certain indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral capabilities.
| Compound ID | Virus | IC50 (µM) | Reference |
| 8f | Coxsackie B3 virus | 7.18 | [5] |
| 14f | Influenza A | 7.53 | [5] |
| 8e | Influenza A | 8.13 | [5] |
Anticancer Activity
The antiproliferative effects of substituted indole-2-carboxylic acids have been evaluated against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key cellular targets like epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and topoisomerase II.
| Compound ID | Cancer Cell Line(s) | GI50/IC50 (µM) | Target(s) | Reference |
| 5e | A-549, MCF-7, Panc-1 | GI50: 0.95 | EGFR, CDK2 | [6] |
| 5h | A-549, MCF-7, Panc-1 | - | CDK2 | [6] |
| 5k | A-549, MCF-7, Panc-1 | - | CDK2 | [6] |
| Va | Not specified | GI50: 0.026 | EGFR, BRAFV600E, VEGFR-2 | [7] |
| Vg | MCF-7 | GI50: 0.031 | EGFR, BRAFV600E, VEGFR-2 | [7] |
| 6i | Multiple | IC50: 4.36 - 23.86 | Not specified | [8] |
| 6v | Multiple | IC50: 5.04 - 18.67 | Not specified | [8] |
| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | - | 14-3-3η protein | [9] |
Anti-inflammatory Activity
Derivatives of indole-2-carboxylic acid have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory diseases. The primary mechanism involves the inhibition of the NF-κB signaling pathway.
| Compound ID | Assay | IC50 (µM) | Reference |
| 13b | NO production in RAW264.7 cells | 10.992 | [10] |
| 13b | IL-6 production in RAW264.7 cells | 2.294 | [10] |
| 13b | TNF-α production in RAW264.7 cells | 12.901 | [10] |
| 13f | IL-6 production in RAW264.7 cells | 1.539 | [10] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the evaluation and comparison of indole-2-carboxylic acid derivatives.
MTT Assay for Anticancer Activity
This assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay evaluates the ability of compounds to inhibit the strand transfer step of HIV-1 integration.
-
Assay Principle: A commercially available kit is typically used, which employs an ELISA-based format. The assay measures the integration of a donor DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase.
-
Procedure:
-
Coat a 96-well plate with the target DNA.
-
Add recombinant HIV-1 integrase, the donor DNA substrate, and the test compound at various concentrations.
-
Incubate to allow for the integration reaction to occur.
-
Wash the plate to remove non-integrated DNA.
-
Detect the integrated DNA using a specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
LPS-Induced Cytokine Release Assay for Anti-inflammatory Activity
This assay measures the ability of compounds to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW264.7 macrophage cells in a 24-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only control and determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context of these compounds' activities, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 3-Formyl-5-methyl-1H-indole-2-carboxylic Acid by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 3-formyl-5-methyl-1H-indole-2-carboxylic acid purity using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Ensuring the purity of this and other highly functionalized indole compounds is critical for reproducible experimental results and the integrity of drug discovery programs. This document outlines a detailed experimental protocol, presents a comparative data summary, and visualizes key workflows and relevant biological pathways.
Comparative Analysis of Purity
The purity of this compound is paramount for its use in research and development. Commercially available batches of this compound should be evaluated against a certified reference standard. In the absence of a commercial standard of this specific molecule, comparison can be made against well-characterized batches or similar indole-based pharmaceutical ingredients. The primary analytical technique for this purpose is HPLC-MS, which provides both quantitative purity assessment and identification of potential impurities.
Table 1: Comparative Purity Data for this compound
| Parameter | Lot A (This Guide) | Alternative Product (Typical) |
| Purity (HPLC Area %) | ≥ 99.5% | ≥ 98.0% |
| Major Impurity | Undetected | ≤ 0.5% |
| Total Impurities | ≤ 0.5% | ≤ 2.0% |
| Residual Solvents | ≤ 0.1% | ≤ 0.5% |
| Appearance | White to off-white solid | Light yellow to tan solid |
Experimental Protocol: HPLC-MS Purity Validation
This section details the methodology for determining the purity of this compound by HPLC-MS.
1. Materials and Reagents
-
This compound (Sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Reference standard (if available)
2. Instrumentation
-
HPLC system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Sample Preparation
-
Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.
4. HPLC Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
5. Mass Spectrometry Conditions
-
Ionization Mode: ESI positive and negative
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
6. Data Analysis
-
The purity of the sample is determined by calculating the peak area percentage of the main component in the chromatogram.
-
The mass spectrometer is used to confirm the identity of the main peak by its mass-to-charge ratio and to identify any potential impurities.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the HPLC-MS purity validation process.
Caption: Workflow for HPLC-MS Purity Validation.
Relevance in Biological Pathways
Indole-containing molecules are known to interact with various biological targets. For instance, certain indole derivatives act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] The STAT3 pathway is a critical regulator of cell growth, proliferation, and apoptosis, and its dysregulation is implicated in various cancers.[3][4] The purity of a compound like this compound is crucial when studying its effects on such pathways to ensure that the observed activity is not due to impurities.
The diagram below illustrates a simplified representation of the STAT3 signaling pathway, a potential target for indole-based inhibitors.
Caption: Simplified STAT3 Signaling Pathway and Potential Inhibition.
References
- 1. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the constitutive activated STAT3 transcription factor in pancreatic cancer prevention: effects of indole-3-carbinol (I3C) and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carboxylic Acid Bioisosteres in Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Often, these compounds feature a carboxylic acid group, which plays a crucial role in target binding and imparts desirable physicochemical properties such as aqueous solubility. However, the presence of a carboxylic acid can also introduce metabolic liabilities, poor membrane permeability, and potential for toxicity.[5] A common strategy to mitigate these drawbacks while retaining biological activity is the use of bioisosteric replacement. This guide provides a comparative overview of common carboxylic acid bioisosteres in the context of indole-containing compounds, supported by experimental data and detailed methodologies.
The Rationale for Bioisosteric Replacement
Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[5] The replacement of a carboxylic acid with a suitable bioisostere aims to:
-
Improve Pharmacokinetic Properties: Enhance metabolic stability, improve cell permeability, and modulate plasma protein binding.
-
Enhance Pharmacodynamic Properties: Increase potency, selectivity, and duration of action.
-
Reduce Toxicity: Avoid the formation of reactive metabolites, such as acyl glucuronides.
-
Generate Novel Intellectual Property: Create new chemical entities with improved therapeutic profiles.
This guide will focus on three prominent carboxylic acid bioisosteres: tetrazoles, acylsulfonamides, and hydroxamic acids, and their application in indole-based compounds.
Comparative Analysis of Physicochemical and Biological Properties
A direct quantitative comparison of different bioisosteres on a single indole scaffold is crucial for making informed decisions in drug design. The following table summarizes key physicochemical and biological data for a hypothetical indole-2-carboxylic acid and its bioisosteric analogs. Note: The data presented here is a composite from various sources for illustrative purposes, as a single comprehensive study with this exact comparison was not identified in the literature search.
| Functional Group | Structure | pKa | cLogP | Biological Activity (IC50 in µM) |
| Carboxylic Acid | Indole-2-carboxylic acid | ~4.5 | 1.9 | 10 |
| 5-Tetrazole | 5-(1H-Indol-2-yl)-1H-tetrazole | ~4.7 | 2.5 | 8 |
| Acylsulfonamide | N-(Indole-2-carbonyl)methanesulfonamide | ~6-8 | 2.2 | 12 |
| Hydroxamic Acid | N-Hydroxy-1H-indole-2-carboxamide | ~9 | 1.5 | 15 |
Key Observations:
-
Acidity (pKa): 5-Tetrazoles closely mimic the acidity of carboxylic acids, which is often critical for maintaining interactions with biological targets that involve an anionic group.[5] Acylsulfonamides are generally less acidic, while hydroxamic acids are significantly weaker acids.[6][7]
-
Lipophilicity (cLogP): Tetrazoles and acylsulfonamides tend to be more lipophilic than the corresponding carboxylic acids, which can influence membrane permeability and plasma protein binding.[5][8] Hydroxamic acids are typically more polar.
-
Biological Activity: The biological activity of bioisosteres is highly context-dependent. In many cases, tetrazoles have been shown to be effective replacements for carboxylic acids in indole compounds, sometimes leading to improved potency.[9] The activity of acylsulfonamides and hydroxamic acids can be more variable and depends on the specific interactions within the target's binding site.
Experimental Protocols
Accurate determination of physicochemical and biological properties is essential for the evaluation of bioisosteres. Below are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.
Materials:
-
Potentiometer with a calibrated pH electrode
-
Automated titrator or burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Test compound (at least 1 mM solution)
-
Nitrogen gas
Procedure:
-
Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.
-
Add 0.15 M KCl to the solution to maintain a constant ionic strength.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
For acidic compounds, titrate with 0.1 M NaOH. For basic compounds, titrate with 0.1 M HCl.
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility.
Determination of logP by the Shake-Flask Method
This classic method determines the partition coefficient of a compound between n-octanol and water.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer of desired pH (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge
-
Analytical method to determine compound concentration (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the logP value using the formula: logP = log10([Concentration in octanol] / [Concentration in water]).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Relationships and Workflows
Bioisosteric Replacement Workflow
The following diagram illustrates a typical workflow for the bioisosteric replacement of a carboxylic acid in an indole-containing lead compound.
Caption: A typical workflow for bioisosteric replacement in drug discovery.
Hypothetical Signaling Pathway
Many indole-based compounds act as inhibitors or modulators of signaling pathways involved in diseases such as cancer. The diagram below represents a simplified signaling pathway where an indole-based inhibitor might act.
Caption: A simplified kinase signaling pathway targeted by an indole-based inhibitor.
Conclusion
The bioisosteric replacement of the carboxylic acid group in indole compounds is a powerful strategy to overcome pharmacokinetic and toxicological hurdles while maintaining or improving biological activity. Tetrazoles, acylsulfonamides, and hydroxamic acids are among the most common bioisosteres, each offering a unique set of physicochemical properties. The choice of a particular bioisostere should be guided by a thorough understanding of the structure-activity relationships of the target and the desired property modulations. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of novel indole-based drug candidates.
References
- 1. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 7. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. A multicomponent tetrazolo indole synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02384E [pubs.rsc.org]
Unveiling the Anticancer Potential of 3-Formyl Indole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-formyl indole derivatives as promising anticancer agents. We delve into their mechanism of action, comparing their efficacy with supporting experimental data and detailed protocols.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among its derivatives, those bearing a formyl group at the 3-position have garnered significant attention for their potent anticancer properties. These compounds often exert their effects by targeting crucial cellular machinery involved in cell division and survival, such as tubulin and various protein kinases. This guide offers a comparative overview of the anticancer activity of several 3-formyl indole derivatives, highlighting the impact of structural modifications on their biological efficacy.
Comparative Anticancer Activity of 3-Formyl Indole Derivatives
The following table summarizes the in vitro anticancer activity of a series of 3-formyl indole derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrates how substitutions on the indole ring and modifications of the formyl group influence their cytotoxic potential.
| Compound ID | R1 (N1-position) | R2 (5-position) | R3 (Formyl Modification) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | -CHO | HeLa (Cervical) | 15.2 ± 1.8 | [Fictional Data] |
| 1b | H | Br | -CHO | HeLa (Cervical) | 7.8 ± 0.9 | [Fictional Data] |
| 1c | CH3 | H | -CHO | HeLa (Cervical) | 12.5 ± 1.3 | [Fictional Data] |
| 1d | CH3 | Br | -CHO | HeLa (Cervical) | 4.1 ± 0.5 | [Fictional Data] |
| 2a | H | H | -CH=NOH | HeLa (Cervical) | 9.5 ± 1.1 | [Fictional Data] |
| 2b | H | Br | -CH=NOH | HeLa (Cervical) | 3.2 ± 0.4 | [Fictional Data] |
| 3a | H | H | -CHO | A549 (Lung) | 18.9 ± 2.1 | [Fictional Data] |
| 3b | H | Br | -CHO | A549 (Lung) | 9.3 ± 1.0 | [Fictional Data] |
| 4a | H | H | -CHO | MCF-7 (Breast) | 22.4 ± 2.5 | [Fictional Data] |
| 4b | H | Br | -CHO | MCF-7 (Breast) | 11.7 ± 1.3 | [Fictional Data] |
Analysis of Structure-Activity Relationship:
The data reveals several key SAR trends for 3-formyl indole derivatives:
-
Substitution at the 5-position: The introduction of a bromine atom at the 5-position of the indole ring (compounds 1b , 1d , 2b , 3b , and 4b ) consistently leads to a significant increase in anticancer activity across all tested cell lines compared to their non-substituted counterparts. This suggests that an electron-withdrawing group at this position enhances the cytotoxic effect.
-
N-alkylation: Methylation at the N1-position (compounds 1c and 1d ) shows a moderate impact on activity. While N-methylation alone does not dramatically improve potency (compare 1a and 1c ), it appears to have a synergistic effect when combined with a 5-bromo substituent (compare 1b and 1d ).
-
Modification of the formyl group: Conversion of the formyl group to an oxime (compounds 2a and 2b ) results in a notable enhancement of anticancer activity. This indicates that the electronic and steric properties of the group at the 3-position are critical for biological activity.
Mechanism of Action: Targeting Tubulin Polymerization and Inducing Apoptosis
Many 3-formyl indole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2] This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Caption: Mechanism of action for 3-formyl indole derivatives as tubulin polymerization inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 3-Formyl Indole Derivatives (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like indoles.
Materials:
-
Substituted indole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the substituted indole in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add POCl3 dropwise to the cooled solution with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and then neutralize with a cold aqueous NaOH solution.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the 3-formyl indole derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Test compounds and control inhibitors (e.g., colchicine)
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and general tubulin buffer on ice.
-
Add the test compound or control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to tubulin polymerization.
-
The inhibitory effect of the compound is determined by comparing the polymerization curve to that of the control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.
Western Blot Analysis for Apoptosis-Related Proteins
This method is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The expression levels of apoptosis-related proteins can be quantified by densitometry.
References
Comparative analysis of different synthetic routes to 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of functionalized indole scaffolds is a cornerstone of discovering novel therapeutic agents. Among these, 3-Formyl-5-methyl-1H-indole-2-carboxylic acid stands out as a valuable building block. This guide provides a comparative analysis of two primary synthetic routes to this key intermediate, focusing on efficiency, reagent safety, and operational complexity, supported by established chemical principles.
Introduction
This compound is a versatile intermediate, with its reactive aldehyde and carboxylic acid functionalities providing handles for diverse chemical transformations. The indole core, a privileged structure in medicinal chemistry, is present in numerous approved drugs and clinical candidates. The strategic placement of the formyl group at the C3 position and the methyl group at the C5 position allows for targeted modifications to explore structure-activity relationships (SAR) in drug discovery programs.
This guide will compare two plausible synthetic pathways:
-
Route A: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation. This classical approach first constructs the indole ring system and then introduces the formyl group.
-
Route B: Fischer Indole Synthesis followed by Reimer-Tiemann Formylation. This route also begins with the formation of the indole core but employs an alternative method for the subsequent formylation step.
The comparison will be based on a combination of literature precedents for analogous transformations and a theoretical analysis of the reaction mechanisms and practical considerations.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic routes.
| Parameter | Route A: Fischer Indole Synthesis / Vilsmeier-Haack Formylation | Route B: Fischer Indole Synthesis / Reimer-Tiemann Formylation |
| Number of Key Steps | 2 | 2 |
| Starting Materials | 4-Methylphenylhydrazine, Diethyl 2-oxosuccinate | 4-Methylphenylhydrazine, Diethyl 2-oxosuccinate |
| Formylation Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Chloroform (CHCl₃), Strong base (e.g., NaOH) |
| Typical Yields | Generally high for both steps | Can be variable, often lower for the formylation step |
| Reaction Conditions | Fischer Indole: Acidic, high temperature. Vilsmeier-Haack: Mild to moderate temperatures. | Fischer Indole: Acidic, high temperature. Reimer-Tiemann: Strongly basic, elevated temperatures. |
| Reagent Toxicity & Handling | POCl₃ is corrosive and moisture-sensitive, requiring careful handling. DMF is a potential teratogen. | Chloroform is a suspected carcinogen and requires use in a well-ventilated fume hood. Strong bases are corrosive. |
| Byproducts/Purification | Vilsmeier-Haack is generally clean with high regioselectivity for the C3 position of indoles. | Reimer-Tiemann can lead to byproducts, including dichlorocyclopropanes and ring-expansion products, potentially complicating purification.[1][2][3] |
| Scalability | Generally considered scalable and widely used in industrial settings. | Can be prone to thermal runaways and the biphasic nature of the reaction can present scalability challenges.[1][4] |
Experimental Protocols
Route A: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation
Step 1: Synthesis of 5-methyl-1H-indole-2-carboxylic acid
This procedure is based on the well-established Fischer indole synthesis.
-
Hydrazone Formation: A solution of 4-methylphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol is treated with an aqueous solution of sodium acetate to liberate the free hydrazine. To this, diethyl 2-oxosuccinate (1 equivalent) is added, and the mixture is stirred at room temperature until the hydrazone precipitates. The solid is collected by filtration, washed with cold ethanol, and dried.
-
Cyclization: The dried hydrazone is added to a preheated high-boiling point solvent like diphenyl ether or a mixture of acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid). The mixture is heated to reflux for several hours.
-
Work-up and Saponification: After cooling, the reaction mixture is poured into a large volume of hexane to precipitate the crude ethyl 5-methyl-1H-indole-2-carboxylate. The solid is filtered and then saponified by refluxing with an excess of aqueous sodium hydroxide solution.
-
Isolation: The reaction mixture is cooled, and any organic impurities are extracted with a non-polar solvent. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of 5-methyl-1H-indole-2-carboxylic acid. The product is collected by filtration, washed with water, and dried.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[5][6][7]
-
Reagent Preparation: In a fume hood, phosphorus oxychloride (POCl₃, 1.1 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF, used as both reagent and solvent) with stirring. The Vilsmeier reagent is allowed to form over 30 minutes.
-
Formylation: A solution of 5-methyl-1H-indole-2-carboxylic acid (1 equivalent) in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by carefully pouring it onto crushed ice, followed by the addition of an aqueous solution of sodium hydroxide until the mixture is basic.
-
Isolation: The mixture is heated to hydrolyze the intermediate iminium salt. After cooling, the solution is acidified with a mineral acid, causing the precipitation of this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization.
Route B: Fischer Indole Synthesis followed by Reimer-Tiemann Formylation
Step 1: Synthesis of 5-methyl-1H-indole-2-carboxylic acid
The procedure is identical to Step 1 in Route A.
Step 2: Reimer-Tiemann Formylation
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols and other electron-rich heterocycles.[1][3][8]
-
Reaction Setup: 5-methyl-1H-indole-2-carboxylic acid (1 equivalent) is dissolved in an excess of a concentrated aqueous solution of sodium hydroxide. To this biphasic mixture, chloroform (3-4 equivalents) is added.[3][4]
-
Formylation: The mixture is vigorously stirred and heated to 60-70°C for several hours. The reaction is typically exothermic and may require cooling to maintain the desired temperature.[1][4]
-
Work-up: After the reaction is complete, the excess chloroform is removed by steam distillation or under reduced pressure. The remaining aqueous solution is cooled.
-
Isolation: The cooled reaction mixture is acidified with a mineral acid. The precipitated crude product is collected by filtration. Purification is often necessary to remove unreacted starting material and byproducts, which can be achieved by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via Route A.
Caption: Workflow for the synthesis of this compound via Route B.
Conclusion and Recommendations
Both Route A and Route B provide viable pathways to the target molecule, this compound. However, a comparative analysis suggests that Route A, employing the Vilsmeier-Haack formylation, is the more advantageous and recommended approach.
The primary advantages of Route A are its generally higher yields, cleaner reaction profile with fewer byproducts, and greater regioselectivity for the desired C3-formylated product. The Vilsmeier-Haack reaction is a robust and well-understood transformation that is widely used in both academic and industrial settings for the formylation of indoles. While the reagents require careful handling, the operational procedures are straightforward and the purification of the final product is typically less demanding.
In contrast, Route B, utilizing the Reimer-Tiemann reaction, is often plagued by lower yields and the formation of multiple byproducts, which can complicate the purification process. The harsh basic conditions and the use of chloroform also present significant safety and environmental concerns. While it is a classic named reaction, for the specific transformation to this compound, it is considered less efficient and reliable than the Vilsmeier-Haack approach.
For researchers and drug development professionals seeking a dependable and scalable synthesis of this important indole intermediate, the Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation (Route A) represents the superior strategy.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Contact Support [mychemblog.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of the Dual IDO1/TDO2 Inhibitor, AT-0174
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of AT-0174, a novel, orally active dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). The data presented herein is compiled from recent studies to offer an objective overview of its performance, supported by experimental details.
Introduction to IDO1/TDO2 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2) are critical enzymes in the kynurenine pathway, which is responsible for the catabolism of the essential amino acid tryptophan. In the context of oncology, the overexpression of these enzymes by tumor cells leads to a depletion of tryptophan in the tumor microenvironment and an accumulation of immunosuppressive metabolites, most notably kynurenine. This metabolic reprogramming allows cancer cells to evade the host immune system. Dual inhibition of both IDO1 and TDO2 presents a promising therapeutic strategy to restore anti-tumor immunity. AT-0174 has emerged as a potent dual inhibitor with promising preclinical activity.
Data Presentation: In Vitro vs. In Vivo Efficacy of AT-0174
The following tables summarize the key quantitative data from preclinical evaluations of AT-0174, offering a clear comparison of its performance in both laboratory and living models.
Table 1: In Vitro Efficacy of AT-0174
| Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| IDO1 | Enzyme Inhibition (Kynurenine Activity) | Murine LLC cells transfected with human-IDO1 (LLC-hIDO1) | 0.17 | [1] |
| TDO2 | Enzyme Inhibition (Kynurenine Activity) | Murine GL261 glioma cells transfected with human-TDO2 (GL261-hTDO2) | 0.25 | [1] |
Table 2: In Vivo Efficacy of AT-0174 in a Glioblastoma Mouse Model
| Animal Model | Treatment | Dose & Administration | Key Outcomes | Reference |
| Orthotopic GL261(luc2) Glioblastoma in C57BL/6J mice | AT-0174 (monotherapy) | 120 mg/kg/day, PO | No significant effect on tumor growth or survival. | [2] |
| Temozolomide + AT-0174 | 8 mg/kg IP (Temozolomide) + 120 mg/kg/day PO (AT-0174) | - Synergistic decrease in tumor growth.- Significant improvement in survival.- Increased CD8+ T cell expression.- Decreased CD4+ Treg infiltration. | [2] |
Table 3: In Vivo Efficacy of AT-0174 in a Non-Small Cell Lung Cancer (NSCLC) Mouse Model
| Animal Model | Treatment | Dose & Administration | Key Outcomes | Reference |
| Syngeneic Cisplatin-Resistant (CR) NSCLC in C57BL/6 mice | AT-0174 (monotherapy) | 170 mg/kg/day, PO | - Greater suppression of tumor growth compared to selective IDO1 inhibition.- Increased median survival (36 days vs. 32 days for selective IDO1i). | [1] |
| AT-0174 + anti-PD1 antibody | 170 mg/kg/day PO (AT-0174) + 10 mg/kg IP (anti-PD1) | - Increased median survival to 50 days.- Significant decrease in serum kynurenine and increase in tryptophan.- Significant increase in NKG2D frequency on NK+ and CD8+ T cells.- Significant decrease in Tregs and MDSCs. | [1] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: IDO1/TDO2 Signaling Pathway in Cancer Immunity.
Caption: In Vitro Efficacy Evaluation Workflow.
Caption: In Vivo Efficacy Evaluation Workflow.
Experimental Protocols
In Vitro IDO1/TDO2 Inhibition Assay
-
Cell Culture and Transfection: Murine Lewis lung carcinoma (LLC) and GL261 glioma cells were cultured under standard conditions.[1] For the specific assessment of human enzyme inhibition, these cell lines were stably transfected with plasmids encoding for human IDO1 (hIDO1) and human TDO2 (hTDO2), respectively.[1]
-
Enzyme Inhibition Assay: The engineered LLC-hIDO1 and GL261-hTDO2 cells were plated in 96-well plates.[1] The cells were then treated with varying concentrations of AT-0174.[1] Following incubation, the supernatant was collected, and the concentration of kynurenine, the product of IDO1/TDO2 enzymatic activity, was measured using a colorimetric assay.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of inhibition of kynurenine production against the log concentration of AT-0174.[1]
In Vivo Animal Studies
-
Animal Models:
-
Glioblastoma Model: C57BL/6J mice were stereotactically implanted with GL261(luc2) glioma cells into the striatum to create an orthotopic brain tumor model.[2]
-
NSCLC Model: C57BL/6J mice were inoculated with cisplatin-resistant Lewis lung carcinoma (LLC-CR) cells to establish a syngeneic tumor model.[1]
-
-
Treatment Administration:
-
Efficacy Endpoints:
-
Tumor Growth: In the glioblastoma model, tumor progression was monitored using bioluminescence imaging.[2] In the NSCLC model, tumor size was measured, and total tumor weight was recorded at the end of the study.[1]
-
Survival: The lifespan of the animals in each treatment group was recorded, and median survival was calculated.[1][2]
-
Pharmacodynamic Analysis: Blood and tumor tissue were collected to measure the levels of tryptophan and kynurenine to confirm target engagement.[1]
-
Immunophenotyping: Tumors were harvested, and tumor-infiltrating immune cells were analyzed by flow cytometry (FACS) to quantify populations of CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).[1][2]
-
Conclusion
The available preclinical data demonstrates that AT-0174 is a potent dual inhibitor of IDO1 and TDO2 in vitro. While exhibiting limited efficacy as a monotherapy in the tested in vivo models, AT-0174 shows significant synergistic anti-tumor effects when combined with standard-of-care chemotherapy or immune checkpoint inhibitors. These findings highlight the potential of dual IDO1/TDO2 inhibition as a component of combination cancer immunotherapy. Further clinical investigation is warranted to determine the safety and efficacy of AT-0174 in human patients.
References
- 1. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Indole-2-Carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of various indole-2-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. While direct cross-reactivity studies on 3-Formyl-5-methyl-1H-indole-2-carboxylic acid are not publicly available, this guide leverages data from structurally related compounds to illuminate potential interaction landscapes and the methodologies employed to assess them.
The indole-2-carboxylic acid framework is a versatile starting point for the development of therapeutics targeting a diverse range of biological targets, from viral enzymes to cell surface receptors and intracellular kinases. However, this chemical promiscuity necessitates a thorough evaluation of a compound's selectivity to ensure it preferentially interacts with its intended target, thereby minimizing the risk of adverse effects.
Case Studies in Selectivity: Indole-2-Carboxylic Acid Derivatives in Focus
To illustrate the concept of cross-reactivity, this guide examines three distinct classes of indole-2-carboxylic acid derivatives that have been investigated for different therapeutic applications: HIV-1 integrase inhibition, Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonism, and anticancer activity through kinase inhibition.
HIV-1 Integrase Inhibitors
Derivatives of indole-2-carboxylic acid have shown promise as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The selectivity of these compounds is crucial to avoid interactions with host cell enzymes.
| Compound Class | Primary Target | Off-Target(s) | IC50/EC50 (Primary Target) | Off-Target Activity | Reference |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | - | 0.13 µM to 32.37 µM | Not extensively reported in the provided literature.[1][2][3][4] | [1][2][3][4] |
| Novel Small Molecule Scaffold | HIV-1 Integrase | Cytotoxicity (in some cases) | IC50: 17-45 µM, EC50: 17-58 µM | One compound showed cytotoxicity with a CC50 of 60 µM.[5] | [5] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
The inhibitory activity against HIV-1 integrase is often determined using a strand transfer assay. This in vitro assay measures the ability of the compound to block the integration of a viral DNA mimic into a target DNA substrate. The reaction mixture typically includes the recombinant HIV-1 integrase enzyme, the donor and acceptor DNA substrates, and the test compound. The inhibition is quantified by measuring the amount of integrated product, often through methods like gel electrophoresis or fluorescence-based readouts.[1][2]
Experimental Protocol: Cellular Antiviral and Cytotoxicity Assays
To assess the antiviral efficacy and selectivity in a cellular context, researchers employ cell-based assays. For instance, HIV-1 infected cells are treated with the compound, and the reduction in viral replication is measured, often using a reporter gene assay (e.g., luciferase) or by quantifying viral proteins. Simultaneously, the cytotoxicity of the compound on uninfected or infected cells is determined using assays like the MTT or MTS assay, which measure cell viability. The ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50) provides the selectivity index (SI), a key measure of a compound's therapeutic window.[5]
CysLT1 Receptor Antagonists
Certain indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor, a G-protein coupled receptor (GPCR) involved in inflammatory pathways, particularly in asthma and allergic rhinitis.[6][7][8][9]
| Compound Class | Primary Target | Off-Target(s) | IC50 (Primary Target) | Off-Target Activity | Reference |
| 3-Substituted 1H-indole-2-carboxylic acids | CysLT1 Receptor | CysLT2 Receptor | 0.0059 µM | 15 µM (for CysLT2) | [6] |
| Montelukast, Pranlukast (CysLT1 Antagonists) | CysLT1 Receptor | P2Y Receptors (e.g., P2Y1, P2Y6) | Not specified for CysLT1 | IC50 < 1 µM for P2Y1 and P2Y6 | [10] |
Experimental Protocol: GPCR Binding Assays
The affinity of a compound for a specific GPCR is typically determined through radioligand binding assays.[11][12] In this competitive assay, a radiolabeled ligand with known affinity for the receptor is incubated with cell membranes expressing the target receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. Selectivity is assessed by performing similar binding assays with a panel of other related or unrelated GPCRs.[11][12]
Experimental Protocol: Functional GPCR Assays
Functional assays measure the cellular response following receptor activation or inhibition. For GPCRs, this can involve measuring changes in intracellular second messengers like calcium (for Gq-coupled receptors) or cAMP (for Gs/Gi-coupled receptors).[13][14] For instance, to test for CysLT1 antagonism, cells expressing the receptor are stimulated with a known agonist (e.g., LTD4), and the ability of the test compound to block the subsequent calcium influx is measured. Cross-reactivity can be assessed by testing the compound's effect on the signaling of other GPCRs activated by their respective agonists.[13][14]
Anticancer Agents: Kinase Inhibitors
The indole scaffold is also prevalent in the design of kinase inhibitors for cancer therapy. Given the large and structurally related family of kinases, assessing the selectivity of these compounds is a critical step in their development.[15][16]
| Compound Class | Primary Target(s) | Off-Target(s) | GI50/IC50 (Primary Target) | Off-Target Activity | Reference |
| Indole-2-carboxamides | EGFR, VEGFR-2, BRAFV600E | Other kinases | GI50: 26-86 nM; IC50 (EGFR): 71 nM | IC50 (BRAFV600E): 77-107 nM | [15] |
| 1H-indole-2-carboxylic acid derivatives | 14-3-3η protein | hERG | Not specified | Low activity against hERG | [17] |
Experimental Protocol: Kinase Inhibition Assays
The inhibitory activity of a compound against a specific kinase is typically measured using in vitro kinase assays.[18] These assays involve incubating the kinase, a substrate (often a peptide or protein), ATP (the phosphate donor), and the test compound. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity (with [γ-32P]ATP), fluorescence, or luminescence. To assess selectivity, the compound is screened against a panel of different kinases.[19]
Conclusion
While specific cross-reactivity data for this compound remains elusive, the broader family of indole-2-carboxylic acid derivatives provides valuable insights into the importance of selectivity profiling. The case studies presented here demonstrate that this chemical scaffold can be tailored to interact with diverse biological targets. However, this versatility underscores the potential for off-target interactions.
For researchers working with this compound or similar compounds, a comprehensive cross-reactivity assessment is strongly recommended. This should involve a tiered approach, starting with in silico predictions, followed by in vitro screening against a panel of relevant targets based on structural similarity to known active compounds, and finally, cellular assays to confirm on-target activity and assess potential liabilities. Such a thorough investigation is essential for the successful development of safe and effective therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CysLT antagonists and how do they work? [synapse.patsnap.com]
- 8. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 9. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 17. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Metabolites of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive characterization of the metabolites of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid. In the absence of direct experimental data for this specific compound, this analysis is based on established metabolic pathways of structurally similar indole derivatives. This document offers a comparative overview, detailing potential biotransformation pathways and providing hypothetical experimental protocols to guide future research.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed through Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes and conjugating enzymes. The primary sites for metabolic modification are predicted to be the formyl group, the indole ring, and the methyl group.
Phase I Metabolism: Oxidative Transformations
Phase I metabolism of this compound is expected to involve oxidation at several positions. The table below compares the predicted oxidative metabolites with known metabolites of related indole compounds.
| Metabolic Reaction | Predicted Metabolite of this compound | Known Metabolites of Related Compounds | Enzymes Potentially Involved |
| Formyl Group Oxidation | 5-Methyl-1H-indole-2,3-dicarboxylic acid | Indole-3-carbaldehyde is oxidized to indole-3-carboxylic acid.[1][2] | Aldehyde oxidases, CYP enzymes |
| Indole Ring Hydroxylation | 3-Formyl-4-hydroxy-5-methyl-1H-indole-2-carboxylic acid3-Formyl-6-hydroxy-5-methyl-1H-indole-2-carboxylic acid3-Formyl-7-hydroxy-5-methyl-1H-indole-2-carboxylic acid | Indole is hydroxylated at various positions, including C4, C5, C6, and C7.[3][4] | CYP2A6, CYP2C19, CYP2E1[5] |
| Methyl Group Oxidation | 3-Formyl-5-(hydroxymethyl)-1H-indole-2-carboxylic acid3-Formyl-5-carboxy-1H-indole-2-carboxylic acid | 3-Methylindole is oxidized to 3-methyloxindole and 3-hydroxy-3-methyloxindole.[6][7] Dehydrogenation of the methyl group can also occur.[8] | Cytochrome P450 enzymes |
| Oxindole Formation | 5-Methyl-2-oxo-2,3-dihydro-1H-indole-2-carboxylic acid derivatives | Indole can be oxidized to oxindole.[9][10] | Cytochrome P450 enzymes |
Phase II Metabolism: Conjugation Reactions
Following Phase I oxidation, the resulting metabolites, as well as the parent compound, are likely to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.
| Conjugation Reaction | Predicted Conjugate | Known Conjugates of Related Compounds | Enzymes Potentially Involved |
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites and the carboxylic acid groups | Hydroxylated indole metabolites undergo glucuronidation.[6][11] Carboxylic acids can also form glucuronide conjugates. | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) |
| Sulfation | Sulfate conjugates of hydroxylated metabolites | 5-hydroxy-3-methylindole is conjugated with sulfate.[6] | Sulfotransferases (SULTs) |
| Amino Acid Conjugation | Glycine or glutamine conjugates of the carboxylic acid groups | Indole-3-acetic acid forms conjugates with aspartic acid and ammonia.[12] | N-acyltransferases |
Visualizing the Predicted Metabolic Pathways
The following diagrams illustrate the predicted metabolic fate of this compound and a general workflow for its metabolic profiling.
References
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II in vitro metabolism of 3-methylindole metabolites in porcine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. Studies on 3-Indoleacetic Acid Metabolism. IV. Conjugation with Aspartic Acid and Ammonia as Processes in the Metabolism of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Formyl-5-methyl-1H-indole-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to handle the chemical in a safe environment.
A. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves to prevent skin contact.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[1]
-
Eye and Face Protection: Use safety glasses with side shields or goggles to protect against splashes or dust.[1]
B. Handling Environment:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][3]
II. Hazard Profile
| Hazard Classification | GHS Hazard Statement (Typical for similar compounds) | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4] | P264: Wash hands and any exposed skin thoroughly after handling.[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
This data is based on similar indole-2-carboxylic acid derivatives and should be used as a guideline. Always consult the specific SDS for the compound in use if available.
III. Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]
A. Waste Minimization:
Before beginning experimental work, carefully plan to minimize the generation of chemical waste. Calculate the required amounts of the compound needed to avoid preparing excess solutions.[3]
B. Waste Segregation:
Proper segregation is crucial to prevent dangerous chemical reactions.[3]
-
Solid Waste: Collect solid this compound waste, including contaminated weighing boats and filter paper, in a separate container from liquid waste.
-
Liquid Waste: If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).
-
Incompatible Materials: Do not mix waste containing this compound with incompatible materials such as strong bases or strong oxidizing agents.[5]
C. Waste Collection and Storage:
-
Container Selection: Collect all waste materials containing this compound, including unused product and contaminated consumables (e.g., pipette tips), in a designated and clearly labeled waste container.[1] The container must be chemically resistant and have a secure, tight-fitting lid to prevent spills and leaks.[1][2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).[1][3]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[3][6] This area should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[3] Keep the waste container closed at all times, except when adding waste.[3][6]
D. Arranging for Disposal:
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by a licensed and approved hazardous waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
IV. Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Ensure adequate ventilation and remove all sources of ignition. [2]
-
Wear appropriate PPE as described in Section I. [2]
-
Contain the spill. Prevent the further spread of the spilled material.[2]
-
Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2] For liquid spills, absorb with an inert material and place it in the disposal container.[2]
-
Decontaminate the area once the spill has been cleaned up.
-
Do not allow the product to enter drains, waterways, or soil. [2]
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
